Product packaging for Manidipine dihydrochloride(Cat. No.:CAS No. 126229-12-7)

Manidipine dihydrochloride

Cat. No.: B190207
CAS No.: 126229-12-7
M. Wt: 683.6 g/mol
InChI Key: JINNGBXKBDUGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Manidipine dihydrochloride is a diarylmethane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H40Cl2N4O6 B190207 Manidipine dihydrochloride CAS No. 126229-12-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-75-5
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Manidipine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.[1][2] Its mechanism of action involves the inhibition of calcium ion influx through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, followed by a cyclization reaction to form the dihydropyridine core, and concludes with the formation of the dihydrochloride salt.

Synthetic Pathway Overview

The overall synthetic route can be visualized as a three-step process:

  • Acylation: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine is acylated with diketene to yield 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.

  • Cyclization (Hantzsch Dihydropyridine Synthesis): The resulting acetoacetate derivative undergoes a cyclocondensation reaction with m-nitrobenzaldehyde and methyl 3-aminocrotonate to form manidipine free base.

  • Salt Formation: Manidipine free base is treated with hydrochloric acid to produce the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Salt Formation A 1-Benzhydryl-4- (2-hydroxyethyl)piperazine C 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate A->C Acylation B Diketene B->C F Manidipine (free base) C->F Hantzsch Synthesis D m-Nitrobenzaldehyde D->F E Methyl 3-aminocrotonate E->F H This compound F->H Acidification G Hydrochloric Acid G->H

Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate

  • To a reaction vessel, add 1-benzhydryl-4-(2-hydroxyethyl)piperazine (1.0 eq).

  • Heat the reactant to 70-75°C with stirring.

  • Slowly add diketene (1.2 eq) to the reaction mixture.

  • Maintain the temperature at 70-80°C and continue stirring for 2 hours.

  • After the reaction is complete, dissolve the mixture in ethyl acetate.

  • Wash the organic phase with water three times.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily substance.

Step 2: Synthesis of Manidipine (free base)

  • In a suitable solvent such as isopropanol, dissolve 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (1.0 eq), m-nitrobenzaldehyde (1.0-1.1 eq), and methyl 3-aminocrotonate (1.0-1.1 eq).

  • Heat the reaction mixture to 75-85°C and maintain for 6-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude manidipine free base can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of this compound

  • Dissolve the purified manidipine free base in a suitable solvent, such as methanol or ethanol.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., methanolic HCl, ethanolic HCl) (2.0-2.2 eq).

  • Stir the mixture at 20-30°C for 0.5-2 hours to allow for crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a solvent mixture such as ethanol and methanol.

Summary of Reaction Parameters
ParameterStep 1: AcylationStep 2: CyclizationStep 3: Salt Formation
Key Reactants 1-Benzhydryl-4-(2-hydroxyethyl)piperazine, Diketene2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, m-Nitrobenzaldehyde, Methyl 3-aminocrotonateManidipine (free base), Hydrochloric acid
Solvent Ethyl acetate (for workup)IsopropanolMethanol/Ethanol
Temperature 70-80°C75-85°C20-30°C
Reaction Time 2 hours6-20 hours0.5-2 hours
Yield ~96-97%Variable~77% (after recrystallization)

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.

Physicochemical Properties
PropertyDescription
Chemical Formula C₃₅H₃₈N₄O₆·2HCl[4]
Molecular Weight 683.62 g/mol [4]
Appearance Light yellow to yellow crystalline powder.[3]
Melting Point 211-214°C[]
Solubility Insoluble in water and ether; slightly soluble in ethanol and acetone. Soluble in DMSO (21 mg/mL).[3]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and detecting any related impurities.

Typical HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (80:20 v/v) with pH adjusted to 3.5
Flow Rate 1.3 mL/min
Detection Wavelength 230 nm
Retention Time Approximately 3.54 min
Spectroscopic Characterization

Spectroscopic methods are employed to elucidate and confirm the molecular structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. A common technique is electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[6] The precursor ion for manidipine is the protonated molecule [M+H]⁺ at m/z 610.98, with a characteristic product ion at m/z 166.95.[6]

Characterization Workflow

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthesized Manidipine Dihydrochloride HPLC HPLC Analysis (Purity Assessment) Sample->HPLC Inject NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve IR IR Spectroscopy (Functional Groups) Sample->IR Prepare KBr pellet MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Infuse Purity Purity > 99% HPLC->Purity Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a detailed methodology for the synthesis and characterization of this compound. The three-step synthesis is robust and can be performed with readily available starting materials. The subsequent characterization using a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality and purity of the final active pharmaceutical ingredient. The provided protocols and data tables serve as a valuable resource for researchers and professionals involved in the synthesis and development of this compound.

References

The Discovery and Development of Manidipine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, has carved a significant niche in the management of hypertension since its introduction. Developed by Takeda Pharmaceutical Company, its journey from initial synthesis to clinical application is a compelling case study in cardiovascular drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that established its efficacy and safety profile, with a focus on its dual-action on L- and T-type calcium channels and its favorable renal-protective effects. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of manidipine's pharmacological and clinical characteristics.

Introduction: The Dawn of a New Antihypertensive

This compound, identified by the internal code CV-4093, emerged from the research and development pipeline of Takeda Pharmaceutical Company in Japan.[1] The compound was first patented in 1982, heralding a new advancement in the class of dihydropyridine calcium channel blockers.[2] Following extensive preclinical and clinical evaluation, manidipine received its first medical approval in 1990, offering a new therapeutic option for the management of essential hypertension.[2]

The Genesis of Manidipine: Synthesis and Chemical Profile

The chemical synthesis of manidipine involves a multi-step process. A key step is the Hantzsch dihydropyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and an amino-crotonate. Specifically, the synthesis of manidipine involves the reaction of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to form the dihydropyridine ring structure.[2]

Preclinical Development: Unraveling the Pharmacological Profile

The preclinical development of manidipine was instrumental in characterizing its unique pharmacological properties, particularly its potent and long-lasting antihypertensive effects and its high degree of vascular selectivity.

Mechanism of Action: Dual Blockade of L- and T-type Calcium Channels

Manidipine exerts its antihypertensive effect primarily by blocking voltage-dependent L-type calcium channels in vascular smooth muscle cells.[3][4] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[5] A distinguishing feature of manidipine is its additional ability to block T-type calcium channels.[5] While L-type channels are the primary mediators of smooth muscle contraction, T-type channels are involved in the regulation of vascular tone and cell proliferation.[2][6] This dual blockade is thought to contribute to manidipine's beneficial effects on renal microcirculation, as T-type calcium channels are present in both the afferent and efferent arterioles of the glomerulus.[1]

In Vitro Pharmacology: Binding Affinity and Functional Activity

In vitro studies were crucial in quantifying the potency of manidipine. In guinea-pig ventricular cells, manidipine demonstrated a high affinity for L-type calcium channels, with an IC50 of 2.6 nM at a holding potential of -37 mV.[7] The affinity was voltage-dependent, with an IC50 of 400 nM at a more negative holding potential of -78 mV.[8] Further functional assays in isolated dog femoral and portal veins showed IC50 values of 24 nM and 2.1 nM, respectively, for the inhibition of potassium-induced contractions.[3]

Table 1: In Vitro Pharmacological Data for Manidipine

ParameterTissue/Cell TypeValueReference(s)
IC50 (L-type Ca2+ channel)Guinea-pig ventricular cells (-37 mV)2.6 nM[7][8]
IC50 (L-type Ca2+ channel)Guinea-pig ventricular cells (-78 mV)400 nM[8]
ED50 (Endothelin-1 induced Ca2+ increase)A7r5 rat vascular smooth muscle cells1 nM[3]
IC50 (K+-induced contraction)Dog femoral vein24 nM[3]
IC50 (K+-induced contraction)Dog portal vein2.1 nM[3]
In Vivo Pharmacology: Preclinical Animal Models

The antihypertensive efficacy of manidipine was extensively evaluated in spontaneously hypertensive rats (SHRs), a well-established animal model of essential hypertension. Oral administration of manidipine at doses of 3 to 10 mg/kg demonstrated a significant and sustained reduction in blood pressure.[3] Notably, these studies also highlighted the renal-protective effects of manidipine, showing increased renal blood flow and a reduction in proteinuria.[9][10]

Experimental Protocol: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (Representative Protocol)

This protocol is a representative example based on common methodologies for evaluating antihypertensive agents in SHRs.

  • Animals: Male spontaneously hypertensive rats (SHR/Izm strain), typically 12-16 weeks of age, are used. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Housing: Animals are housed in a temperature- and light-controlled environment with free access to standard chow and water.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.[11][12] This involves placing a cuff and a sensor on the rat's tail to detect blood flow. The cuff is inflated to occlude blood flow and then slowly deflated, with the pressure at which blood flow returns being recorded as the systolic blood pressure. Measurements are typically taken before and at various time points after drug administration. For more continuous and detailed measurements, radiotelemetry can be used, where a transmitter is surgically implanted to measure blood pressure and heart rate in conscious, unrestrained animals.[1]

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at the desired doses (e.g., 3 mg/kg, 10 mg/kg). A vehicle-treated control group is also included.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of manidipine with the control group.

Clinical Development: From Bench to Bedside

The clinical development program for manidipine was designed to establish its efficacy, safety, and optimal dosing in patients with mild to moderate essential hypertension.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Early clinical studies in healthy volunteers focused on the pharmacokinetic profile and safety of manidipine. These studies established that manidipine is well-absorbed orally, with peak plasma concentrations reached within 1.5 to 4 hours.[13] It is highly protein-bound (approximately 99%) and extensively metabolized by the liver, primarily through the cytochrome P450 enzyme system.[5] The elimination half-life is dose-dependent, ranging from approximately 3.9 to 7.95 hours.[5]

Table 2: Pharmacokinetic Parameters of Manidipine in Healthy Volunteers

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax)1.5 - 4 hours[13]
Plasma Protein Binding99%[5]
Elimination Half-life (dose-dependent)3.9 - 7.95 hours[5]
MetabolismExtensive hepatic metabolism via CYP enzymes[5]
ExcretionPrimarily via feces (approx. 63%) and urine (approx. 31%) as metabolites[5]
Phase II and III: Efficacy and Safety in Hypertensive Patients

Numerous multicenter, randomized, and controlled clinical trials have demonstrated the antihypertensive efficacy of manidipine in patients with mild to moderate essential hypertension. The usual therapeutic dose is 10 to 20 mg once daily.[14]

Clinical trials have consistently shown that manidipine provides a smooth and sustained reduction in both systolic and diastolic blood pressure over a 24-hour period.[13][14] Comparative studies have shown its efficacy to be comparable to other widely used antihypertensive agents, including amlodipine and enalapril.[1][13]

A key advantage of manidipine observed in clinical trials is its favorable side-effect profile, particularly a lower incidence of ankle edema compared to amlodipine.[1] This is attributed to its vasodilatory effect on both afferent and efferent glomerular arterioles, which helps to mitigate the increase in intraglomerular pressure that can lead to fluid extravasation.[1]

Table 3: Summary of Blood Pressure Reduction in Selected Clinical Trials

Trial/StudyComparatorManidipine DoseDurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Reference(s)
MAISH StudyAmlodipine10-20 mg/day12 weeks-19.5Not Reported[1]
Zanchetti et al.Amlodipine10-20 mg/day8 weeks-15.2-11.3[15]
Fogari et al.Enalapril10 mg/day24 weeks-23-13[1]
Brazilian Multicentre StudyOpen-label10-20 mg/day12 weeks-18-12[16]

Clinical Trial Design (Representative Example)

The following represents a typical design for a clinical trial evaluating the efficacy and safety of manidipine in essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[8]

  • Patient Population: Male and female patients aged 18 years and older with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg and systolic blood pressure <210 mmHg).

  • Washout Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

  • Randomization: Eligible patients are randomly assigned to receive either manidipine (e.g., 10 mg once daily) or an active comparator (e.g., amlodipine 5 mg once daily).

  • Treatment Period: A treatment period of, for example, 12 weeks. The dose may be titrated upwards (e.g., to manidipine 20 mg) if blood pressure control is not achieved after a specified time.

  • Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in sitting diastolic and systolic blood pressure at the end of the treatment period. Secondary endpoints may include the proportion of patients achieving a target blood pressure and changes in 24-hour ambulatory blood pressure.

  • Safety Assessments: Safety is assessed through the monitoring of adverse events, physical examinations, electrocardiograms (ECGs), and laboratory tests.

Signaling Pathways and Experimental Workflows

The mechanism of action of manidipine involves the modulation of intracellular calcium signaling pathways. The following diagrams illustrate these pathways and a representative experimental workflow.

Signaling Pathway of Manidipine in Vascular Smooth Muscle Cells

Manidipine_Signaling_Pathway Manidipine Manidipine L_type L-type Ca2+ Channel Manidipine->L_type Blocks T_type T-type Ca2+ Channel Manidipine->T_type Blocks Ca_influx Ca2+ Influx (decreased) L_type->Ca_influx T_type->Ca_influx Intra_Ca Intracellular [Ca2+] Ca_influx->Intra_Ca CaM Calmodulin (CaM) Intra_Ca->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Vasoconstriction (decreased) pMLC->Contraction

Caption: Signaling pathway of manidipine in vascular smooth muscle cells.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from vascular smooth muscle) incubate Incubate Membranes with Radiolabeled Ligand (e.g., [3H]nitrendipine) and varying concentrations of Manidipine prep->incubate separate Separate Bound and Free Ligand (e.g., via vacuum filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (determine IC50 and Ki values) quantify->analyze

Caption: A representative workflow for a radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay for Dihydropyridine Calcium Channel Blockers (Representative Protocol)

This protocol is a generalized representation of a radioligand binding assay used to determine the affinity of compounds for L-type calcium channels.

  • Membrane Preparation: Membranes are prepared from a tissue source rich in L-type calcium channels, such as rat cerebral cortex or vascular smooth muscle.[4][17] The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.

  • Binding Assay: The assay is typically performed in a 96-well plate format.[4] In each well, the membrane preparation is incubated with a fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) and varying concentrations of the unlabeled test compound (manidipine).[17] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nifedipine).

  • Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[4] The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The discovery and development of this compound represent a significant advancement in the pharmacological management of hypertension. Its unique dual-blocking action on both L- and T-type calcium channels, coupled with its favorable pharmacokinetic profile and demonstrated clinical efficacy, has established it as a valuable therapeutic agent. The extensive preclinical and clinical research has not only elucidated its mechanism of action but also highlighted its beneficial effects on renal function, offering a distinct advantage in certain patient populations. This technical guide has provided a comprehensive overview of the key milestones and scientific investigations that have shaped our understanding of manidipine, underscoring its enduring role in cardiovascular medicine. Further research into the nuanced effects of its T-type calcium channel blockade may continue to reveal new therapeutic possibilities.

References

Manidipine Dihydrochloride: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker renowned for its potent antihypertensive effects and unique pharmacological profile. Manidipine's distinctiveness lies in its dual blockade of both L-type and T-type voltage-gated calcium channels, contributing to its efficacy and favorable side-effect profile, including a reduced incidence of pedal edema and potential renal protective effects.[1][2] This document delves into the molecular intricacies that govern its biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure-Activity Relationships

The pharmacological activity of manidipine, like other 1,4-dihydropyridines, is intrinsically linked to its specific chemical architecture. The core dihydropyridine ring and its substituents are crucial for its interaction with the calcium channel binding sites.

Key Structural Features for Activity:

  • 1,4-Dihydropyridine Ring: This heterocyclic core is essential for the calcium channel blocking activity. Its puckered boat-like conformation allows for optimal orientation of the substituents for receptor binding.

  • C4-Aryl Ring: The presence of a substituted phenyl ring at the C4 position is a hallmark of potent dihydropyridine calcium channel blockers. For manidipine, this is a 3-nitrophenyl group. The nature and position of the substituent on this ring significantly influence the activity and selectivity. Generally, electron-withdrawing groups at the ortho or meta position enhance activity.

  • Ester Groups at C3 and C5: The presence of ester functionalities at these positions is critical for activity. Variations in the ester substituents can modulate the potency, duration of action, and tissue selectivity. Manidipine possesses a methyl ester at C3 and a more complex 2-(4-benzhydrylpiperazin-1-yl)ethyl ester at C5. This large, lipophilic side chain at the C5 position is a key contributor to manidipine's long duration of action and its distinct pharmacological properties.

  • Methyl Groups at C2 and C6: These small alkyl groups are generally considered optimal for high activity.

  • N1-Hydrogen: An unsubstituted N1 position is crucial for activity.

The following diagram illustrates the key pharmacophoric features of manidipine for calcium channel blockade.

Manidipine_Pharmacophore cluster_manidipine Manidipine Structure cluster_features Key Pharmacophoric Features Manidipine DHP_Ring 1,4-Dihydropyridine Ring (Essential for activity) Manidipine->DHP_Ring Core Scaffold Aryl_Ring C4-Aryl Ring (3-Nitrophenyl) (Potency and selectivity) Manidipine->Aryl_Ring Ester_C3 C3-Methyl Ester (Activity) Manidipine->Ester_C3 Ester_C5 C5-Ester Side Chain (Potency, Duration, Lipophilicity) Manidipine->Ester_C5 N1_H N1-Hydrogen (Essential for activity) Manidipine->N1_H

Caption: Key pharmacophoric features of manidipine essential for its calcium channel blocking activity.

Quantitative Structure-Activity Relationship Data

Systematic modifications of the manidipine structure have provided valuable insights into the determinants of its pharmacological activity. The following table summarizes key quantitative data from SAR studies.

Compound/AnalogueModificationAssay TypeTargetActivity (IC50/Ki/EC50)Reference
Manidipine -Electrophysiology (Patch Clamp)L-type Ca2+ channels (guinea pig ventricular cells)IC50 = 2.6 nM[3]
Manidipine -In vitro vasodilationDog femoral and portal veins (K+-induced contraction)IC50 = 24 nM and 2.1 nM, respectively[3]
Manidipine -Inhibition of intracellular Ca2+ increaseA7r5 rat vascular smooth muscle cells (ET-1 induced)ED50 = 1 nM[3]
Manidipine -SARS-CoV-2 Mpro Inhibition (FRET-based assay)SARS-CoV-2 Main ProteaseIC50 = 4.8 µM[4]
Lercanidipine AnalogueSARS-CoV-2 Mpro Inhibition (FRET-based assay)SARS-CoV-2 Main ProteaseIC50 = 16.2 µM[4]
Efonidipine AnalogueSARS-CoV-2 Mpro Inhibition (FRET-based assay)SARS-CoV-2 Main ProteaseIC50 = 38.5 µM[4]

Signaling Pathways and Experimental Workflows

Manidipine exerts its therapeutic effects by modulating intracellular calcium levels, which are critical for smooth muscle contraction. The dual blockade of L-type and T-type calcium channels leads to a more pronounced and sustained vasodilation.

Manidipine_Signaling_Pathway Depolarization Membrane Depolarization L_Channel L-type Ca2+ Channel Depolarization->L_Channel Activates T_Channel T-type Ca2+ Channel Depolarization->T_Channel Activates Ca_Influx Ca2+ Influx L_Channel->Ca_Influx T_Channel->Ca_Influx Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Manidipine Manidipine Manidipine->L_Channel Blocks Manidipine->T_Channel Blocks Experimental_Workflow Synthesis Synthesis of Manidipine Analogues Binding_Assay Radioligand Binding Assay (Determine Ki for L- and T-type channels) Synthesis->Binding_Assay Patch_Clamp Patch Clamp Electrophysiology (Determine IC50 and mechanism of block) Binding_Assay->Patch_Clamp Promising Candidates Vaso_Assay In Vitro Vasodilation Assay (Determine EC50 on isolated arteries) Patch_Clamp->Vaso_Assay In_Vivo In Vivo Antihypertensive Studies (Animal models) Vaso_Assay->In_Vivo Lead Compounds

References

Manidipine Dihydrochloride: A Technical Guide to Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker. It details the compound's mechanism of action, receptor binding affinities, and the experimental protocols used to determine these interactions.

Introduction to this compound

Manidipine is a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent.[1] It is a lipophilic compound with a high degree of selectivity for the vasculature, which results in significant peripheral vasodilation with minimal effects on the heart.[2] Manidipine has a gradual onset and a long duration of action, which allows for once-daily administration in the treatment of mild-to-moderate essential hypertension.[2]

Mechanism of Action

Manidipine's primary mechanism of action involves the inhibition of voltage-dependent L-type and T-type calcium channels.[3][4] These channels are crucial for regulating the influx of extracellular calcium into vascular smooth muscle cells.[5][6] Contraction of these muscle cells is triggered by a calcium influx, which is stimulated by Gq coupled receptors.[5] By binding to and blocking these calcium channels, Manidipine prevents this influx, leading to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.[5][6]

A key feature of Manidipine is its dual blockade of both L-type and T-type calcium channels.[4][7] L-type channels are predominantly found in the afferent (incoming) arterioles of the kidney's glomerulus, while T-type channels are present in both the afferent and efferent (outgoing) arterioles.[7] By dilating both sets of arterioles, Manidipine can reduce glomerular pressure, an effect that is considered beneficial for renal function in hypertensive patients.[2][4]

Manidipine_Signaling_Pathway cluster_Physiological_Effect Physiological Effect Lowered_BP Lowered Blood Pressure Relaxation Relaxation Relaxation->Lowered_BP Results in

Receptor Binding Affinity

The affinity of a drug for its receptor is a critical measure of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Manidipine has been shown to bind to its target calcium channels with high affinity. It also interacts with other proteins, which may contribute to its overall pharmacological profile.

TargetLigand/SubstrateParameterValueOrganism
Voltage-gated Ca²⁺ channelsCa²⁺ currentIC502.6 nMNot Specified
Cytochrome P450 2J2 (CYP2J2)Luciferin-2J2/4F12Ki0.0294 µMHuman (recombinant)
SARS-CoV-2 Main Protease (Mpro)Not SpecifiedIC504.8 µMVirus

Data sourced from APExBIO, PubMed, and ACS Publications.[8][9][10]

Experimental Protocols: Radioligand Binding Affinity Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like Manidipine) and a receptor.[11] A competitive binding assay is typically used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective

To determine the binding affinity (Ki) of this compound for a specific calcium channel subtype (e.g., L-type) expressed in a suitable cell line.

Materials and Reagents
  • Membrane Preparation: Homogenates from cells or tissues expressing the target calcium channel.[11][12]

  • Radioligand: A high-affinity radiolabeled ligand specific for the dihydropyridine binding site, such as [³H]PN200-110.[12]

  • Test Compound: this compound, unlabeled.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[13]

  • Scintillation Cocktail and a Microplate Scintillation Counter .[13]

Methodology

Step 1: Membrane Preparation

  • Culture cells expressing the target calcium channel to near confluence.

  • Harvest and homogenize the cells in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[13]

Step 2: Competitive Binding Assay

  • Set up a 96-well plate for the assay.

  • To each well, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled Manidipine.[11][14]

  • Include control wells for:

    • Total Binding: Membrane + radioligand (no Manidipine).

    • Non-specific Binding: Membrane + radioligand + a high concentration of an unlabeled competitor to saturate the specific binding sites.[14]

  • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]

Step 3: Filtration and Counting

  • Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.[11][13]

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Dry the filter mat.

  • Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a microplate scintillation counter.[13]

Data Analysis
  • Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the Manidipine concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of Manidipine.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[13]

Radioligand_Assay_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing target receptor) Assay_Setup 2. Assay Setup (Membranes + Radioligand + Manidipine) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach equilibrium) Assay_Setup->Incubation Filtration 4. Filtration (Separate bound from free ligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Advanced Insights: Dual Channel Blockade and Renal Effects

The dual blockade of L- and T-type calcium channels by Manidipine is a distinguishing feature among dihydropyridines.[7] While many drugs in this class primarily target L-type channels, the additional T-type blockade contributes to Manidipine's unique physiological effects, particularly in the kidneys.

Dual_Channel_Blockade cluster_Channels Target Channels cluster_Arterioles Renal Arterioles cluster_Effects Physiological Outcomes Manidipine Manidipine L_Type L-Type Ca²⁺ Channels Manidipine->L_Type Blocks T_Type T-Type Ca²⁺ Channels Manidipine->T_Type Blocks Afferent Afferent Arteriole L_Type->Afferent Located on T_Type->Afferent Located on Efferent Efferent Arteriole T_Type->Efferent Located on Aff_Vaso Vasodilation Afferent->Aff_Vaso Eff_Vaso Vasodilation Efferent->Eff_Vaso Reduced_GP Reduced Glomerular Pressure Aff_Vaso->Reduced_GP Eff_Vaso->Reduced_GP

This dual action leads to the dilation of both afferent and efferent glomerular arterioles, resulting in a reduction of intraglomerular pressure, which may offer a renoprotective effect beyond simple blood pressure reduction.[2][4] This makes Manidipine a subject of interest for hypertensive patients with comorbidities such as renal impairment or type 2 diabetes.[2]

References

A Technical Guide to the Pharmacodynamics of Manidipine Dihydrochloride in Isolated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, with a specific focus on its activity in isolated tissue preparations. Manidipine is distinguished by its high vascular selectivity and its dual-blocking action on both L-type and T-type voltage-gated calcium channels.

Core Mechanism of Action

Manidipine exerts its primary pharmacological effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) into cells. This is achieved by binding to and blocking voltage-dependent L-type and T-type calcium channels located on the membranes of vascular smooth muscle cells and cardiac myocytes.[1][2][3] The blockade is more pronounced in vascular smooth muscle, leading to potent vasodilation and a subsequent reduction in blood pressure.[1][4][5]

The intracellular signaling cascade following channel blockade is a well-established pathway for smooth muscle relaxation:

  • Blockade of Ca²⁺ Channels: Manidipine binds to L- and T-type channels, preventing the influx of Ca²⁺ during membrane depolarization.[1]

  • Reduction in Intracellular Ca²⁺: The diminished influx leads to a lower concentration of free cytosolic Ca²⁺.

  • Calmodulin Inactivation: With less available Ca²⁺, the calcium-binding protein calmodulin remains in a less active state.

  • MLCK Inhibition: This prevents the activation of myosin light-chain kinase (MLCK).[3]

  • Decreased Myosin Phosphorylation: In the absence of active MLCK, the phosphorylation of myosin light chains is reduced.

  • Smooth Muscle Relaxation: This reduction in phosphorylation inhibits the formation of cross-bridges between actin and myosin filaments, resulting in vasorelaxation.[3][6]

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_channel L-type Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx L_channel->Ca_influx T_channel T-type Ca²⁺ Channel T_channel->Ca_influx Ca_intra ↓ Intracellular [Ca²⁺] Ca_influx->Ca_intra Calmodulin ↓ Calmodulin Activation Ca_intra->Calmodulin MLCK ↓ MLCK Activity Calmodulin->MLCK Myosin ↓ Myosin Light Chain Phosphorylation MLCK->Myosin Relaxation Vasorelaxation Myosin->Relaxation Manidipine Manidipine Manidipine->L_channel blocks Manidipine->T_channel blocks

Caption: Signaling pathway of Manidipine-induced vasorelaxation.

Pharmacodynamic Effects in Isolated Tissues

Studies on isolated tissues provide crucial data on the direct pharmacological activity of manidipine, independent of systemic homeostatic reflexes.

2.1 Isolated Vascular Tissues Manidipine demonstrates potent inhibitory effects on contractions in various isolated vascular preparations. It effectively antagonizes contractions induced by high potassium concentrations (which cause depolarization-mediated Ca²⁺ influx) and receptor agonists like endothelin-1.

  • Dog Femoral and Portal Veins: Manidipine inhibits potassium-induced contractions, demonstrating its efficacy in both resistance and capacitance vessels.[7]

  • Rat Vascular Smooth Muscle Cells (A₇r₅): It effectively inhibits the increase in intracellular calcium induced by the potent vasoconstrictor endothelin-1.[7]

  • Renal Arterioles: A key feature of manidipine is its ability to dilate both afferent and efferent glomerular arterioles.[6][8] This action, attributed to its dual blockade of L- and T-type calcium channels, helps to reduce intraglomerular pressure, a beneficial effect for renal protection.[8][9]

2.2 Isolated Cardiac Tissues While manidipine blocks L-type calcium channels in cardiac cells, it exhibits a high degree of vascular selectivity.[1][4] At clinically relevant concentrations, its effects on myocardial contractility and heart rate are negligible.[1][5] However, studies on dissociated guinea pig cardiac ventricular cells have confirmed its ability to block native L-type channels.[7]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative parameters for manidipine's activity in various isolated tissue and cell preparations.

Tissue/Cell PreparationParameterAgonist/ConditionValue (nM)
Isolated Dog Portal VeinIC₅₀Potassium-induced2.1
Isolated Dog Femoral VeinIC₅₀Potassium-induced24
Dissociated Guinea Pig Cardiac CellsIC₅₀Native L-type Channels2.6
A₇r₅ Rat Vascular Smooth Muscle CellsED₅₀Endothelin-1-induced Ca²⁺↑1
(Data sourced from Cayman Chemical product information)[7]

Detailed Experimental Protocols

The following describes a generalized protocol for assessing the vasorelaxant effects of manidipine on isolated arterial rings, a standard ex vivo pharmacology model.

4.1 Objective To determine the concentration-response relationship for manidipine-induced relaxation of pre-contracted isolated rat aortic rings.

4.2 Materials

  • Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive (SHR) rats

  • Krebs-Henseleit Physiological Salt Solution (PSS)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

4.3 Methodology

  • Tissue Isolation: Euthanize the rat via an approved method. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit PSS.

  • Preparation of Aortic Rings: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width. The endothelium may be mechanically removed by gently rubbing the intimal surface, if required for the study.

  • Mounting in Organ Bath: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10-20 mL of Krebs-Henseleit PSS. The solution is maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the PSS every 15-20 minutes. After equilibration, induce a contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM) to check for tissue viability. Wash the tissues until tension returns to baseline.

  • Induction of Sustained Contraction: Once a stable baseline is achieved, induce a sustained, submaximal contraction using PE or KCl.

  • Cumulative Concentration-Response Curve: After the agonist-induced contraction reaches a stable plateau, add manidipine to the organ bath in a cumulative manner, with concentrations typically increasing by half-log increments (e.g., 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the isometric tension continuously. Express the relaxation at each manidipine concentration as a percentage of the pre-contracted tone. Plot the percentage relaxation against the log concentration of manidipine to generate a concentration-response curve and calculate the IC₅₀ (the concentration of manidipine that causes 50% of the maximal relaxation).

G cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A Euthanasia & Thoracic Aorta Dissection B Cleaning & Slicing into 2-3 mm Aortic Rings A->B C Mounting in Organ Bath (37°C, 95% O₂/5% CO₂) B->C D Equilibration (60-90 min) under Basal Tension (2g) C->D E Induce Submaximal Contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Manidipine (Log Increments) E->F G Record Isometric Tension F->G H Calculate % Relaxation vs. Pre-contraction Tone G->H I Plot Concentration-Response Curve & Determine IC₅₀ H->I

Caption: Experimental workflow for isolated aortic ring studies.

Conclusion

The pharmacodynamics of this compound in isolated tissues confirm its profile as a potent and highly vasoselective calcium channel blocker. Its dual inhibitory action on both L-type and T-type calcium channels underpins its strong vasorelaxant effects, particularly in arterial smooth muscle, and contributes to its unique renal-protective properties. Quantitative analysis in ex vivo models, such as isolated blood vessels, provides definitive evidence of its direct mechanism of action and potency, which are foundational for its clinical application in the management of hypertension.

References

Methodological & Application

Development and Validation of a Stability-Indicating RP-HPLC Method for Manidipine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] A robust and reliable analytical method is crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note details the development and validation of a simple, selective, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is also capable of separating the drug from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

Two primary HPLC methods have been identified and are summarized below for easy comparison. Method 1 offers a simple isocratic elution, while Method 2 provides an alternative with a buffered mobile phase, which can be advantageous for peak shape and reproducibility.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Kromasil ODS C18 (100 x 4.6 mm, 5µ)[2][3]Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water (85:15 v/v)[2][3]Phosphate buffer (pH 2.2):Acetonitrile (60:40 v/v)[4]
Flow Rate 1.0 mL/min[2][3]1.4 mL/min[4]
Detection Wavelength 229.36 nm[2][3]228 nm[4]
Injection Volume 20 µLNot Specified
Column Temperature AmbientNot Specified
Retention Time Not SpecifiedNot Specified

Method Validation Summary

The developed HPLC methods have been validated according to ICH guidelines to ensure their suitability for their intended purpose.[3]

Table 2: Summary of Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range Not Specified20-150 µg/mL[4]
Correlation Coefficient (R²) Not Specified0.9993[4]
Limit of Detection (LOD) Not Specified0.48 µg/mL[4]
Limit of Quantification (LOQ) Not Specified1.47 µg/mL[4]
Accuracy (% Recovery) Not Specified99.89-100.71%[4]
Precision (%RSD) Not Specified< 2%

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the analytical method. This compound was subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.

Table 3: Summary of Forced Degradation Studies of this compound

Stress ConditionConditionsDegradation Observed
Acid Hydrolysis 1 N HCl at 60°C for 5 hours[2]Significant degradation observed.[2][3]
5 N HCl at 80°C for 3 hours[4]4.97% degradation of API, 3.55% degradation of tablet.[4]
Alkaline Hydrolysis 1 N NaOH at 60°C for 5 hours[2]Significant degradation observed.[2][3]
0.1 M NaOH at room temperature for 15 minutes[4]25.67% degradation of API, 11.77% degradation of tablet.[4]
Oxidative Degradation 30% v/v H₂O₂ at 60°C for 5 hours[2]The drug was found to be stable.[2][3]
30% H₂O₂Degradation was observed.[4]
Thermal Degradation Dry heat at 80°C for 4 hours[2]No degradation was observed.[2]
Photolytic Degradation Direct sunlight for 4 hours[2]The drug was found to be sensitive to light.[2]
UV chamber (254-366 nm) for 48 hours[4]No significant degradation mentioned.

The results indicate that this compound is susceptible to degradation under acidic and alkaline conditions and is sensitive to light. The drug is relatively stable to oxidative and thermal stress. The developed HPLC method was able to resolve the main peak from the degradation products, thus confirming its stability-indicating capability.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound (Based on Method 2)

1. Preparation of Mobile Phase (Phosphate buffer pH 2.2: Acetonitrile, 60:40 v/v)

  • Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.2 with orthophosphoric acid.[4]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.

  • Sonicate the mixture for 15 minutes to degas.[4]

2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 50 mg of this compound standard and transfer it to a 50 mL volumetric flask.

  • Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.[4]

  • Make up the volume to 50 mL with the diluent.

3. Preparation of Working Standard Solutions (20-150 µg/mL)

  • Prepare a series of dilutions from the standard stock solution using the diluent to obtain concentrations in the range of 20-150 µg/mL.

4. Chromatographic Procedure

  • Set up the HPLC system with the parameters specified in Table 1 (Method 2).

  • Inject 20 µL of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Forced Degradation Studies

1. Acid Degradation

  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 1 N HCl and keep the flask in a hot air oven at 60°C for 5 hours.[2]

  • After the specified time, neutralize the solution with 1 N NaOH and dilute to 50 mL with the mobile phase before injecting into the HPLC system.[2]

2. Alkaline Degradation

  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 1 N NaOH and keep the flask in a hot air oven at 60°C for 5 hours.[2]

  • After the specified time, neutralize the solution with 1 N HCl and dilute to 50 mL with the mobile phase before injecting into the HPLC system.[2]

3. Oxidative Degradation

  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 30% v/v H₂O₂ solution and keep the flask in a hot air oven at 60°C for 5 hours.[2]

  • Dilute the solution to 50 mL with the mobile phase before injecting into the HPLC system.

4. Thermal Degradation

  • Keep the powdered API of this compound in a hot air oven at 80°C for 4 hours.[2]

  • After exposure, prepare a solution of a suitable concentration in the diluent and inject it into the HPLC system.

5. Photolytic Degradation

  • Expose the powdered API of this compound to direct sunlight for 4 hours.[2]

  • Alternatively, place the sample in a UV chamber at 254-366 nm for 48 hours.[4]

  • After exposure, prepare a solution of a suitable concentration in the diluent and inject it into the HPLC system.

Visualization of Experimental Workflow

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_degradation Forced Degradation Studies prep_standard Prepare Standard & Sample Solutions injection Inject Samples prep_standard->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile->hplc_system hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram linearity Linearity & Range chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq report Generate Application Note & Protocol linearity->report accuracy->report precision->report specificity Specificity (Forced Degradation) acid Acid Hydrolysis specificity->acid base Alkaline Hydrolysis specificity->base oxidation Oxidation specificity->oxidation thermal Thermal Stress specificity->thermal photo Photolytic Stress specificity->photo specificity->report lod_loq->report acid->injection base->injection oxidation->injection thermal->injection photo->injection start Start start->prep_standard start->prep_mobile end_node End report->end_node

Caption: Workflow for this compound HPLC Method Development and Validation.

References

Application Notes and Protocols for In Vivo Efficacy Models of Manidipine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile characterized by its potent and long-lasting antihypertensive effects.[1] It distinguishes itself from other calcium channel blockers by inhibiting both L-type and T-type calcium channels, contributing to its beneficial effects on renal function and a lower incidence of reflex tachycardia.[2] These application notes provide a comprehensive overview of established in vivo experimental models to assess the efficacy of this compound in preclinical settings, focusing on its antihypertensive, cardioprotective, and renoprotective actions. Detailed protocols and representative data are presented to guide researchers in designing and executing robust in vivo studies.

Key Efficacy Endpoints and In Vivo Models

The therapeutic efficacy of manidipine has been demonstrated across various animal models, primarily focusing on its ability to mitigate hypertension and related end-organ damage. Key areas of investigation include its effects on blood pressure, cardiac hypertrophy, renal hemodynamics, and proteinuria.

Antihypertensive Efficacy

The primary therapeutic application of manidipine is the management of hypertension. Its efficacy in lowering blood pressure has been extensively studied in genetically hypertensive rat models.

Experimental Model: Spontaneously Hypertensive Rats (SHR)

  • Rationale: SHRs are a widely used and well-characterized model of essential hypertension, exhibiting a gradual increase in blood pressure with age, mimicking the human condition.

  • Key Findings: Oral administration of manidipine has been shown to significantly reduce systolic and diastolic blood pressure in SHRs in a dose-dependent manner.[3][4] Studies have demonstrated its long-lasting effects, maintaining blood pressure control over a 24-hour period.[1]

Cardioprotective Effects: Regression of Left Ventricular Hypertrophy

Left ventricular hypertrophy (LVH) is a common complication of chronic hypertension and a significant risk factor for cardiovascular events. Manidipine has shown efficacy in preventing and regressing LVH in animal models.

Experimental Models:

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model induces hypertension and significant cardiac hypertrophy. Manidipine treatment in these rats has been shown to lower blood pressure, reduce left ventricular weight, and improve the wall-to-lumen ratio of coronary arteries.[5]

  • Isoproterenol-Induced Cardiac Hypertrophy: This model allows for the study of cardiac hypertrophy independent of hypertension. Manidipine has been found to prevent isoproterenol-induced increases in left ventricular weight and the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and various collagen types.[6][7]

Renoprotective Effects

A key feature of manidipine is its renoprotective profile, attributed to its ability to dilate both afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure.[2][8][9]

Experimental Models:

  • Uninephrectomized Spontaneously Hypertensive Rats (SHR): This model accelerates the development of glomerulosclerosis and proteinuria. High-dose manidipine therapy in these animals has been shown to reduce the prevalence of mesangial expansion and proliferation.[10] Long-term treatment has demonstrated preservation of renal function and morphology.[11]

  • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): These rats develop severe hypertension and proteinuria. Manidipine has been shown to attenuate the increase in blood pressure and prevent proteinuria in this model.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from representative in vivo studies on this compound.

Table 1: Antihypertensive and Cardioprotective Effects of Manidipine in DOCA-Salt Hypertensive Rats

ParameterControlDOCA-SaltDOCA-Salt + Manidipine
Systolic Blood Pressure (mmHg)125 ± 5198 ± 7145 ± 6
Left Ventricular Weight / Body Weight (mg/g)2.1 ± 0.13.2 ± 0.22.5 ± 0.1
Maximal Coronary Flow (mL/min/g)15.2 ± 1.110.8 ± 0.914.5 ± 1.0*

*p < 0.05 vs. DOCA-Salt group. Data adapted from a study on DOCA/salt hypertensive rats.[5]

Table 2: Effect of Manidipine on Isoproterenol-Induced Left Ventricular Hypertrophy

ParameterControlIsoproterenolIsoproterenol + Manidipine
Left Ventricular Weight / Body Weight (g/kg)2.15 ± 0.032.40 ± 0.042.26 ± 0.02
ANP mRNA (relative to control)1.01.50.9
Collagen Type I mRNA (relative to control)1.01.91.1
Collagen Type III mRNA (relative to control)1.02.71.6

*p < 0.01 vs. Isoproterenol group. Data from a study on isoproterenol-induced cardiac hypertrophy in rats.[6][7]

Table 3: Renoprotective Effects of Manidipine in Uninephrectomized SHRs

ParameterControl (Untreated)High-Dose Manidipine (20 mg/kg)
Systolic Blood Pressure (mmHg)194 ± 3160 ± 4
Prevalence of Mesangial Expansion (%)6.72.8
Mean Glomerular Volume (µm³ x 10⁶)1.58 ± 0.071.39 ± 0.06*

*p < 0.01 vs. Control group. Data from a 12-week study in uninephrectomized SHRs.[10]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive and Cardioprotective Efficacy in DOCA-Salt Hypertensive Rats
  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Induction of Hypertension:

    • Perform uninephrectomy under anesthesia.

    • Implant a subcutaneous pellet of deoxycorticosterone acetate (DOCA, 25 mg).

    • Provide 1% NaCl drinking water ad libitum.

  • Treatment Groups:

    • Control (Sham-operated, normal diet and water).

    • DOCA-Salt (Untreated).

    • DOCA-Salt + Manidipine (e.g., 0.05% manidipine mixed in food).[5]

  • Treatment Duration: 3-4 weeks.

  • Measurements:

    • Blood Pressure: Measure systolic blood pressure weekly using the tail-cuff method.

    • Cardiac Hypertrophy: At the end of the study, euthanize the animals, excise the hearts, and measure the left ventricular weight to body weight ratio.

    • Coronary Circulation: Perfuse the heart using a Langendorff apparatus to measure maximal coronary flow.[5]

    • Histology: Perform morphological examination of the heart and coronary vessels to assess hypertrophy and wall/lumen ratio.[5]

Protocol 2: Assessment of Cardioprotection in Isoproterenol-Induced Cardiac Hypertrophy
  • Animal Model: Male Wistar rats.

  • Induction of Cardiac Hypertrophy:

    • Continuously infuse isoproterenol (e.g., 0.5 mg/kg/day) for 7 days using a subcutaneously implanted osmotic minipump.[6][7]

  • Treatment Groups:

    • Saline-infused control.

    • Isoproterenol-infused.

    • Isoproterenol + Manidipine (e.g., 3 mg/kg, administered orally once daily, starting one day before minipump implantation).[6][7]

  • Treatment Duration: 8 days.

  • Measurements:

    • Cardiac Hypertrophy: Measure left ventricular weight at the end of the study.

    • Gene Expression Analysis: Extract mRNA from the left ventricle and analyze the expression of hypertrophy-related genes (e.g., ANP, TGF-β1, collagen types I and III, fibronectin) by Northern blot or RT-qPCR.[6]

Protocol 3: Evaluation of Renoprotective Effects in Uninephrectomized SHRs
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) (10-11 weeks old).[10]

  • Surgical Procedure: Perform uninephrectomy to accelerate hypertensive renal damage.

  • Treatment Groups:

    • Untreated Control.

    • Low-Dose Manidipine (e.g., 2.5 mg/kg body weight).[10]

    • High-Dose Manidipine (e.g., 20 mg/kg body weight).[10]

  • Treatment Duration: 12 weeks.

  • Measurements:

    • Blood Pressure: Monitor systolic blood pressure at regular intervals.

    • Renal Function: Collect 24-hour urine samples to measure protein excretion (proteinuria) and creatinine clearance.

    • Histopathology: At the end of the study, perfuse and fix the remaining kidney for histological analysis to assess glomerular volume and the prevalence of mesangial expansion.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Manidipine_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Kidney Kidney (Glomerulus) Manidipine Manidipine Dihydrochloride L_channel L-type Ca2+ Channel Manidipine->L_channel Blocks T_channel T-type Ca2+ Channel Manidipine->T_channel Blocks Afferent Afferent Arteriole Manidipine->Afferent Dilates Efferent Efferent Arteriole Manidipine->Efferent Dilates Ca_influx Ca2+ Influx L_channel->Ca_influx T_channel->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction Vasodilation Vasodilation Lower_BP Lowered Blood Pressure Vasodilation->Lower_BP Leads to Glomerular_Pressure Intraglomerular Pressure Afferent->Glomerular_Pressure Reduces Efferent->Glomerular_Pressure Reduces Renoprotection Renoprotection Glomerular_Pressure->Renoprotection Reduced_Proteinuria Reduced Proteinuria Renoprotection->Reduced_Proteinuria Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Data_Collection Data Collection Animal_Model Select Animal Model (e.g., SHR, DOCA-Salt Rat) Induction Induce Disease State (if necessary) Animal_Model->Induction Grouping Randomize into Treatment Groups (Control, Vehicle, Manidipine Doses) Induction->Grouping Dosing Administer Manidipine (Oral gavage, medicated food) Grouping->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring BP_Measurement Measure Blood Pressure (Tail-cuff, Telemetry) Monitoring->BP_Measurement Urine_Collection 24h Urine Collection (for Proteinuria, Creatinine) Monitoring->Urine_Collection Euthanasia Euthanasia & Tissue Harvest (Heart, Kidneys, Vessels) Urine_Collection->Euthanasia Organ_Weight Organ Weight Analysis (e.g., LVW/BW ratio) Euthanasia->Organ_Weight Histology Histopathological Analysis (H&E, Masson's Trichrome) Euthanasia->Histology Gene_Expression Gene Expression Analysis (RT-qPCR, Western Blot) Euthanasia->Gene_Expression

Caption: General workflow for in vivo efficacy studies of Manidipine.

Conclusion

The in vivo experimental models described provide a robust framework for evaluating the therapeutic efficacy of this compound. The use of genetically and surgically induced hypertensive and cardiac hypertrophy models allows for a comprehensive assessment of its antihypertensive, cardioprotective, and renoprotective properties. The detailed protocols and expected outcomes outlined in these application notes serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development. The unique dual-blocking mechanism of manidipine on L- and T-type calcium channels underscores its potential for superior end-organ protection compared to other calcium channel blockers, a hypothesis that can be further explored using these established in vivo systems.

References

Application Note: Quantification of Manidipine Dihydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of manidipine dihydrochloride in human plasma samples. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is suitable for pharmacokinetic studies and bioequivalence trials. The protocol outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by chromatographic separation and mass spectrometric detection. Method performance characteristics, including linearity, precision, accuracy, and lower limit of quantification (LLOQ), are presented based on published data.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[2] Accurate measurement of manidipine concentrations in plasma is crucial for pharmacokinetic profiling, dose-response studies, and establishing bioequivalence of generic formulations. This application note describes robust LC-MS/MS methods for the reliable quantification of manidipine in human plasma.

Experimental

Materials and Reagents
  • This compound (Reference Standard, ≥99% purity)

  • Felodipine or Desipramine (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate

  • Methyl-tert-butyl ether (MTBE)

  • Hexane

  • Ortho-phosphoric acid

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Blank Human Plasma (with EDTA-K3 anticoagulant)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

  • 96-well plates

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is required.

Standard Solutions Preparation

Stock solutions of manidipine and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocols

Two primary methods for plasma sample preparation are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This method offers high-throughput sample cleanup.[3][4]

  • Pre-treatment: To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Felodipine). Vortex to mix.

  • Conditioning: Condition an SPE cartridge (e.g., Bond Elute Plexa, 30mg/1cc) with 1 mL of methanol followed by 1 mL of water.[5]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method is a cost-effective alternative to SPE.[1]

  • Pre-treatment: To a 500 µL aliquot of plasma, add the internal standard (e.g., Desipramine).

  • Extraction: Add 3 mL of an extraction solvent mixture of methyl-tert-butyl ether and hexane (4:1, v/v).[1]

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of manidipine.

Table 1: Chromatographic Conditions
ParameterMethod 1 (UPLC)[3][6]Method 2 (HPLC)[1][7]
Column Acquity CSH C18 (50 x 1.0 mm, 1.7 µm)C18 column (50 x 3 mm, 2.5 µm)[1] or Hypersil ODS2[7]
Mobile Phase A 0.1% Formic Acid in Water0.05% Formic Acid in Water[1]
Mobile Phase B AcetonitrileAcetonitrile[1]
Gradient Gradient elutionGradient elution[1]
Flow Rate 0.3 mL/min0.5 mL/min
Column Temp. 40°CAmbient
Injection Vol. 5 µL10 µL
Run Time ~4 minutes~6 minutes[1]
Table 2: Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Manidipine Transition m/z 611.0 -> 167.0 (representative)[1]
Felodipine (IS) Transition m/z 384.1 -> 338.1 (representative)[4]
Desipramine (IS) Transition m/z 267.2 -> 72.1 (representative)[1]
Ion Source Temp. 500 - 600°C[5]
Ion Spray Voltage 3200 - 5500 V[5]

Method Validation Summary

The described methods have been validated according to regulatory guidelines, demonstrating their suitability for bioanalytical applications.

Table 3: Method Performance Characteristics
ParameterMethod A (UPLC-MS/MS with SPE)[3][6]Method B (LC-MS/MS with LLE)[1]
Linearity Range 0.07 - 20.0 ng/mL0.1 - 20.0 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.07 ng/mL[3]0.1 ng/mL[1]
Intra-day Precision (%RSD) < 3%[3]< 15%
Inter-day Precision (%RSD) < 3%[3]< 15%
Accuracy (%) 93.6 - 98.3%[3]Within ±15%
Extraction Recovery ~97.5%[3][4]> 80%

Workflow Diagrams

G cluster_spe Solid-Phase Extraction (SPE) Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is load Load Sample add_is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon analyze LC-MS/MS Analysis recon->analyze

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

G cluster_lle Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Layer vortex->separate evap Evaporate to Dryness separate->evap recon Reconstitute evap->recon analyze LC-MS/MS Analysis recon->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow Diagram.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reliable means for the quantification of this compound in human plasma. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective sample preparation techniques, with the choice depending on laboratory throughput requirements and cost considerations. These protocols are well-suited for supporting clinical and preclinical studies involving manidipine.

References

Application of Manidipine Dihydrochloride in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, is primarily recognized for its antihypertensive properties.[1][2] Its mechanism of action involves the inhibition of L-type and T-type voltage-gated Ca2+ channels, leading to vasodilation.[2] Emerging research, however, suggests a potential role for manidipine in neuroprotection, extending its therapeutic applications beyond cardiovascular diseases. These neuroprotective effects are thought to be mediated through a combination of its primary calcium channel blocking activity, as well as through antioxidant and anti-inflammatory pathways.

The primary evidence for manidipine's neuroprotective potential comes from in vivo studies on spontaneously hypertensive rats (SHR), where it has been shown to counteract hypertensive damage to retinal neurons.[3][4][5] In this model, manidipine treatment prevented morphological changes such as the reduction in retinal thickness and the loss of ganglionic neurons.[3][4][5] Furthermore, it was observed to counter the hypertrophy of glial fibrillary acidic protein (GFAP)-immunoreactive astrocytes, a marker of reactive gliosis and neuronal stress.[3][4][5]

The neuroprotective mechanism of manidipine is likely multifactorial. By blocking excessive calcium influx into neurons, manidipine can mitigate the downstream neurotoxic effects of calcium overload, a common pathway in many neurodegenerative conditions. Additionally, studies have indicated that manidipine possesses antioxidant properties. Specifically, it has been shown to decrease the production of the pro-oxidant enzyme subunit p22phox and increase the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) in monocytes, suggesting a role in combating oxidative stress, a key contributor to neuronal damage.[6]

These findings open avenues for investigating this compound in various neurodegenerative models, including those for cerebral ischemia, glaucoma, and other conditions where neuronal calcium dysregulation and oxidative stress are implicated. The following protocols provide a framework for researchers to explore the neuroprotective applications of this compound in a laboratory setting.

Quantitative Data

Table 1: Effect of this compound on Oxidative Stress Markers

MarkerCell TypeTreatmentConcentrationFold Change vs. ControlReference
p22phox mRNAHuman MonocytesManidipine100 nM0.87 ± 0.1[6]
Manidipine300 nM0.69 ± 0.06[6]
Manidipine500 nM0.66 ± 0.09[6]
HO-1 mRNAHuman MonocytesManidipine100 nM1.38 ± 0.16[6]
Manidipine300 nM1.46 ± 0.16[6]
Manidipine500 nM1.56 ± 0.16[6]

Table 2: Summary of Neuroprotective Effects of Manidipine in Spontaneously Hypertensive Rats (SHR)

ParameterModelTreatmentObservationReference
Retinal ThicknessSpontaneously Hypertensive Rat (SHR)ManidipinePrevention of thinning of the retina, inner plexiform, and outer nuclear layers.[3][4][5]
Ganglionic Neuron NumberSpontaneously Hypertensive Rat (SHR)ManidipinePrevention of ganglionic neuron loss.[3][4][5]
GFAP-immunoreactive Astrocyte HypertrophySpontaneously Hypertensive Rat (SHR)ManidipineCounteracted the hypertrophy of astrocytes.[3][4][5]

Experimental Protocols

Protocol 1: In Vivo Neuroprotection Study in Spontaneously Hypertensive Rats (SHR)

This protocol is based on the methodology described in studies investigating the neuroprotective effects of manidipine on the retina of SHR.[3][4][5]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls).

  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer manidipine orally via gavage at a predetermined dose (e.g., 10 mg/kg/day) for a specified duration (e.g., 12 weeks).

  • The control SHR group should receive the vehicle only.

3. Assessment of Neuroprotection:

a. Retinal Thickness Measurement (using Optical Coherence Tomography - OCT):

  • Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).
  • Position the rat on the OCT imaging stage.
  • Perform volumetric scans of the retina centered on the optic nerve head.[7]
  • Use the OCT software to segment and measure the thickness of the total retina and individual retinal layers (e.g., inner plexiform layer, outer nuclear layer).[1][7][8][9]

b. Retinal Ganglion Cell (RGC) Counting:

  • At the end of the treatment period, euthanize the animals and enucleate the eyes.
  • Fix the eyes in 4% paraformaldehyde.
  • Dissect the retinas and prepare them as whole mounts.
  • Stain the RGCs with a specific marker (e.g., Brn3a or by retrograde labeling with a fluorescent tracer).[10][11][12]
  • Capture images of the stained retinas using a fluorescence microscope.
  • Count the number of RGCs in defined areas of the retina using image analysis software.[10][12]

c. Glial Fibrillary Acidic Protein (GFAP) Immunohistochemistry:

  • Process the fixed eyes for paraffin embedding and sectioning.
  • Perform immunohistochemistry on the retinal sections using a primary antibody against GFAP.[13][14][15]
  • Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chromogen (e.g., DAB) for visualization.[14]
  • Counterstain with hematoxylin to visualize cell nuclei.[14]
  • Examine the sections under a microscope to assess the extent of GFAP immunoreactivity and astrocyte hypertrophy.

Protocol 2: In Vitro Oxidative Stress Assay

This protocol is adapted from a study investigating the effect of manidipine on oxidative stress markers.[6]

1. Cell Culture:

  • Culture human monocytic cell line (e.g., THP-1) in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Differentiate the monocytes into macrophages using a suitable agent (e.g., PMA).

2. Treatment:

  • Treat the differentiated macrophages with varying concentrations of this compound (e.g., 100 nM, 300 nM, 500 nM) for a specified time (e.g., 24 hours).

  • Include a vehicle-treated control group.

  • To induce oxidative stress, co-incubate a set of cells with an inducing agent (e.g., sodium arsenite) in the presence or absence of manidipine.

3. Gene Expression Analysis (qPCR):

  • Isolate total RNA from the treated cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for p22phox, HO-1, and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the ΔΔCt method.

Visualizations

cluster_0 Experimental Workflow: In Vivo Neuroprotection cluster_1 Assessment Methods Animal Model (SHR) Animal Model (SHR) Manidipine Treatment Manidipine Treatment Animal Model (SHR)->Manidipine Treatment Oral Gavage Neuroprotection Assessment Neuroprotection Assessment Manidipine Treatment->Neuroprotection Assessment Retinal Thickness (OCT) Retinal Thickness (OCT) Neuroprotection Assessment->Retinal Thickness (OCT) RGC Counting RGC Counting Neuroprotection Assessment->RGC Counting GFAP Immunohistochemistry GFAP Immunohistochemistry Neuroprotection Assessment->GFAP Immunohistochemistry

In Vivo Neuroprotection Experimental Workflow.

Hypertension Hypertension Increased Intracellular Ca2+ Increased Intracellular Ca2+ Hypertension->Increased Intracellular Ca2+ Oxidative Stress Oxidative Stress Hypertension->Oxidative Stress Neuronal Damage Neuronal Damage Increased Intracellular Ca2+->Neuronal Damage Oxidative Stress->Neuronal Damage This compound This compound This compound->Increased Intracellular Ca2+ Blocks L & T-type Ca2+ channels This compound->Oxidative Stress Decreases p22phox Increases HO-1

References

Troubleshooting & Optimization

Overcoming manidipine dihydrochloride degradation in acidic solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the degradation of manidipine dihydrochloride in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in acidic solutions?

A1: this compound, a dihydropyridine calcium channel blocker, is known to be unstable in acidic conditions.[1][2] The degradation primarily occurs through the oxidation of the dihydropyridine ring, which leads to its aromatization. The main degradation product formed is the corresponding nitrophenylpyridine derivative.[3]

Q2: What are the key factors that influence the rate of degradation?

A2: The degradation of this compound is influenced by several factors:

  • pH: The rate of degradation is significant in both strongly acidic (e.g., 0.1N to 1N HCl) and alkaline (e.g., 1N NaOH) conditions.[1][2]

  • Temperature: Higher temperatures accelerate the degradation process. Studies often perform forced degradation at elevated temperatures like 60°C to 70°C.[1][3]

  • Light: Manidipine is sensitive to light. Exposure to UV light (e.g., at 254 nm) can induce photodegradation, leading to the formation of nitrophenylpyridine and nitrozophenylpyridine derivatives.[2][3]

  • Oxidizing Agents: While some studies report stability against hydrogen peroxide[1][2], others have observed degradation in the presence of strong oxidizing agents like 30% H₂O₂.[4][5]

Q3: What does the degradation pathway of manidipine in acidic solution look like?

A3: The degradation pathway involves the conversion of the 1,4-dihydropyridine ring into a pyridine ring. This is an oxidation process that results in a more stable aromatic system.

G Manidipine This compound (1,4-Dihydropyridine) DegradationProduct Nitrophenylpyridine Derivative (Aromatized Ring) Manidipine->DegradationProduct  Acid (H⁺) / Oxidation  

Figure 1. Acid-catalyzed degradation pathway of manidipine.

Q4: Are there any formulation strategies to improve the stability of manidipine?

A4: Yes, several formulation strategies can enhance the stability and solubility of manidipine, which is a BCS Class II drug (low solubility, high permeability).[6][7] These include:

  • Solid Dispersions: Creating ternary solid dispersions with polymers like D-α-tocopherol polyethylene glycol 1000 succinate and copovidone can improve stability and dissolution.[8]

  • Nanocrystals: Preparing nanocrystals of manidipine using techniques like spray-drying can enhance aqueous solubility and dissolution rates.[6][9]

  • Hydrophilic Gel Matrix: Using hydrophilic gel technology in tablet formulations can help overcome the hydrophobicity of manidipine and improve its dissolution profile.[7]

  • Buffered Systems: For experimental solutions, using a moderately acidic buffer, such as a citrate buffer at pH 3.2, can provide a suitable medium for dissolution testing with good stability for up to 2 hours.[10]

Troubleshooting Guide

Problem 1: My manidipine stock solution prepared in an acidic diluent shows significant degradation in a short time.

Possible Cause Troubleshooting Steps
Strongly Acidic Conditions: The use of strong acids (e.g., 1N HCl) rapidly degrades manidipine.[2]1. Avoid preparing stock solutions in strong acids for long-term storage. 2. If an acidic medium is required, prepare the solution immediately before use. 3. Consider using a less aggressive acidic buffer. A citrate buffer at pH 3.2 has been shown to be a suitable medium for dissolution studies.[10]
Exposure to Light: Manidipine is photosensitive and will degrade upon exposure to UV or even direct sunlight.[2][3]1. Protect all solutions containing manidipine from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under subdued lighting conditions where possible.
Elevated Temperature: Storing the solution at room temperature or higher can accelerate degradation.1. Store stock solutions in a refrigerator at 4°C and protect them from light.[3] 2. Allow solutions to return to room temperature only for the duration of the experiment.

Problem 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing manidipine samples.

Possible Cause Troubleshooting Steps
On-Column Degradation: The mobile phase itself might be too acidic, causing degradation during the analytical run.1. Review the pH of your mobile phase. While acidic conditions are often used for good peak shape, a pH that is too low can be problematic. A mobile phase containing an ammonium formate buffer at pH 3.1 has been used successfully.[3] 2. Ensure the mobile phase is well-mixed and degassed.
Sample Preparation Issues: Degradation may occur in the autosampler vial before injection.1. Minimize the time the sample sits in the autosampler. 2. Use a temperature-controlled autosampler set to a lower temperature (e.g., 4-10°C).
Presence of Oxidants: Trace amounts of oxidizing agents in solvents or excipients could be causing degradation.1. Use high-purity, HPLC-grade solvents. 2. If oxidative degradation is suspected, sparge solutions with an inert gas like nitrogen.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound
Stress ConditionReagent/ParametersDuration & TemperatureObserved DegradationReference(s)
Acid Hydrolysis 1 N HCl5 hours @ 60°CSignificant Degradation[2]
Acid Hydrolysis 1 N HCl3 hours @ 60°CSignificant Degradation[3]
Acid Hydrolysis 0.1 N HCl4 hours @ 70°C~20%[1]
Alkali Hydrolysis 1 N NaOH5 hours @ 60°CSignificant Degradation[2]
Alkali Hydrolysis 1 N NaOH3 hours @ 60°CSignificant Degradation[3]
Oxidative 30% H₂O₂3 hours @ 80°C~3.23%[4]
Oxidative 30% H₂O₂5 hours @ 60°CNo Degradation[2]
Oxidative 3% H₂O₂4 hours @ 70°CStable[1]
Thermal Dry Heat4 hours @ 80°CNo Degradation[2]
Photolytic Direct Sunlight4 hoursSensitive / Degradation[2]
Photolytic UV Light (254 nm)3 hoursSignificant Degradation[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of manidipine under various stress conditions, consistent with ICH guidelines.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Manidipine Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 1N HCl @ 60°C) Prep->Acid Alkali Alkali Hydrolysis (e.g., 1N NaOH @ 60°C) Prep->Alkali Oxidative Oxidative (e.g., 30% H₂O₂ @ 60°C) Prep->Oxidative Thermal Thermal (Dry Heat @ 80°C) Prep->Thermal Photo Photolytic (UV Light @ 254 nm) Prep->Photo Neutralize Neutralize Acid/Alkali Samples Acid->Neutralize Alkali->Neutralize Dilute Dilute to Working Concentration (e.g., 100 µg/mL) Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatograms (Quantify parent drug & degradation products) Inject->Analyze

Figure 2. Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using a suitable solvent (e.g., methanol) to get a 1 mg/mL solution.[2][3]

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 1N HCl.

    • Keep the vial in a hot air oven or water bath at 60°C for 5 hours.[2]

    • After incubation, cool the solution and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL) for HPLC analysis.[2]

  • Alkali Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 1N NaOH for degradation and 1N HCl for neutralization.[2]

  • Oxidative Degradation:

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 30% v/v H₂O₂.

    • Keep the vial at 60°C for 5 hours.[2]

    • Cool and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the powdered API in a hot air oven at 80°C for 4 hours.[2]

    • After exposure, weigh an appropriate amount, dissolve, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the powdered API to direct sunlight for 4 hours or in a UV chamber at 254 nm.[2][3]

    • After exposure, prepare a solution of the required concentration for analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A typical system might use a C18 column with a mobile phase of Acetonitrile and water (e.g., 85:15 v/v) at a flow rate of 1 mL/min, with UV detection at approximately 229 nm.[2]

    • Compare the chromatograms of the stressed samples with that of an unstressed standard solution to determine the percentage of degradation and identify degradation products.

References

Manidipine Dihydrochloride Stability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stability testing of manidipine dihydrochloride under stress conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound sample shows significant degradation under oxidative stress (H₂O₂), but some literature suggests it's stable. Why am I seeing this discrepancy?

A1: This is a common point of confusion. While some studies report manidipine as stable under oxidative conditions, others show significant degradation.[1][2][3] The difference often lies in the experimental conditions. Degradation is more likely to be observed under more strenuous conditions, such as higher concentrations of hydrogen peroxide (e.g., 30%), elevated temperatures (e.g., 60°C), and longer exposure times (e.g., 3-5 hours).[3][4] If you observe degradation, it is crucial to document your specific conditions (reagent concentration, temperature, duration) as these are key factors influencing the outcome.

Q2: I am observing poor peak shape and tailing for manidipine or its degradants in my HPLC analysis. What can I do to improve it?

A2: Poor peak shape in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. A buffer is often used to control the pH; one study successfully used an ammonium formate buffer with a pH of 3.1.[4] Small adjustments to the pH can significantly impact peak shape.

  • Column Choice: A C18 or C8 column is typically used for manidipine analysis.[1][2] If you are seeing issues, ensure your column is in good condition. You might also consider trying a different stationary phase if problems persist.

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. A common diluent is a mixture of acetonitrile and water.[3] A mismatch can cause peak distortion.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak resolution and shape.[4]

Q3: Unexpected peaks are appearing in my chromatograms for samples subjected to photostability testing. What are these?

A3: Manidipine is known to be light-sensitive.[1][5] The primary photodegradation pathway involves the oxidation of the dihydropyridine ring, which leads to its aromatization.[4] The two main photoproducts identified are the nitrophenylpyridine derivative and the nitrozophenylpyridine derivative.[4] If you are using a mass spectrometer (MS) detector, you would look for molecular ions corresponding to these products (m/z 609 for the nitrophenylpyridine derivative and m/z 597 for the nitrozophenylpyridine derivative, compared to m/z 611 for manidipine).[4]

Q4: My thermal degradation study at 80°C shows no degradation, but I need to demonstrate the stability-indicating nature of my method. What should I do?

A4: It is well-documented that this compound is quite stable against dry heat, with studies showing no degradation even at 80°C for 4 hours.[1] If your goal is to prove your analytical method can separate degradants from the parent peak, you must show degradation. Since thermal stress is unlikely to produce degradants, you should rely on the other stress conditions to which manidipine is susceptible, namely acid hydrolysis, base hydrolysis, and photolysis, to validate your method's specificity.[1][3]

Q5: How much degradation should I aim for in my forced degradation studies?

A5: The goal of forced degradation is to achieve sufficient degradation to demonstrate that your analytical method can effectively detect and separate any resulting products. A target degradation of 5-25% is generally considered appropriate.[6] If you see complete degradation, you may need to reduce the stress (e.g., lower the temperature, shorten the time, or use a lower concentration of the stress agent). If you see minimal or no degradation, you may need to apply more stringent conditions.[6]

Data Presentation: Summary of Stress Conditions

The following table summarizes the conditions used in various forced degradation studies of this compound.

Stress ConditionReagent/MethodTemperatureDurationDegradation Observed (%)Reference
Acid Hydrolysis 5 N HCl80°C3 hours4.97[3]
1 N HCl60°C3 hoursSignificant[4]
Alkaline Hydrolysis 0.1 M NaOHRoom Temp15 minutes25.67[3]
1 N NaOH60°C5 hoursSignificant[1]
1 N NaOH60°C3 hoursSignificant[4]
Oxidation 30% H₂O₂60°C3 hoursSignificant[4]
30% v/v H₂O₂60°C5 hoursSignificant[1]
Thermal Degradation Dry Heat80°C4 hoursNo Degradation[1]
Dry Heat60°C3 hoursNot specified[4]
Photodegradation Direct SunlightAmbient4 hoursSensitive to light[1]
UV Light254 nm3 hoursSignificant[4]

Experimental Protocols

Below are detailed methodologies for conducting stress testing on this compound.

1. Preparation of Stock Solution

  • Accurately weigh 50 mg of this compound standard and transfer it to a 50 mL volumetric flask.

  • Add approximately 15 mL of a diluent (e.g., Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.

  • Make up the volume to the mark with the diluent to obtain a stock solution of 1000 µg/mL.[3]

2. Acidic Stress Testing

  • Transfer an appropriate amount of the stock solution to a flask.

  • Add 5 mL of 5 N HCl and reflux at 80°C for 3 hours.[3]

  • After cooling, neutralize the solution with an appropriate volume of 5 N NaOH.

  • Dilute the solution with the mobile phase to a final target concentration (e.g., 100 µg/mL) for HPLC analysis.

3. Alkaline Stress Testing

  • Transfer an appropriate amount of the stock solution to a flask.

  • Add 5 mL of 0.1 M NaOH and keep at room temperature for 15 minutes.[3]

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the solution with the mobile phase to the final target concentration for HPLC analysis.

4. Oxidative Stress Testing

  • Transfer an appropriate amount of the stock solution to a flask.

  • Add 30% H₂O₂ and heat in a water bath at 60°C for 3 hours.[4]

  • After cooling, dilute the solution with the mobile phase to the final target concentration for HPLC analysis.

5. Thermal Stress Testing

  • Place the powdered this compound API in a petri dish and expose it to a dry heat of 80°C in an oven for 4 hours.[1]

  • After the specified time, allow the sample to cool.

  • Weigh an appropriate amount of the heat-treated powder and prepare a solution of the target concentration for HPLC analysis.

6. Photostability Testing

  • Expose the powdered this compound API to UV light (at 254 nm) for 3 hours.[4]

  • Alternatively, expose the powder to direct sunlight for 4 hours.[1]

  • After exposure, weigh an appropriate amount of the powder and prepare a solution of the target concentration for HPLC analysis.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare Manidipine Stock Solution StressSamples Aliquot Stock for Each Stress Condition Stock->StressSamples Acid Acid Hydrolysis (e.g., 5N HCl, 80°C) StressSamples->Acid Alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) StressSamples->Alkali Oxidative Oxidation (e.g., 30% H2O2, 60°C) StressSamples->Oxidative Thermal Thermal (Dry Heat, 80°C) StressSamples->Thermal Photo Photolytic (UV/Sunlight) StressSamples->Photo Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute to Final Conc. Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Analyze Analyze Data (Peak Purity, % Degradation) HPLC->Analyze

Caption: General workflow for forced degradation studies of manidipine.

G Manidipine Manidipine (Dihydropyridine Ring) m/z 611 Nitroso Nitrozophenylpyridine Derivative (Intermediate) m/z 597 Manidipine->Nitroso Oxidation Nitro Nitrophenylpyridine Derivative (Final Product) m/z 609 Nitroso->Nitro Aromatization

Caption: Key photodegradation pathway of this compound.

References

Technical Support Center: Manidipine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor bioavailability of manidipine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is manidipine and why is its oral bioavailability low?

A1: Manidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[4][5][6][7][8] The poor oral bioavailability of manidipine is primarily due to its low water solubility and extensive first-pass metabolism in the liver.[1][9][10]

Q2: What are the key pharmacokinetic properties of manidipine?

A2: Manidipine is rapidly absorbed after oral administration, with peak plasma concentrations reached in 2 to 3.5 hours.[1][3] It is highly bound to plasma proteins (99%) and is extensively metabolized, mainly by the liver's cytochrome P450 3A4 (CYP3A4) enzyme.[1][9] Elimination occurs predominantly through feces (63%) and to a lesser extent via urine (31%).[1][9] The absorption of manidipine is known to increase when administered with food.[1][9][11]

Q3: Which animal models are suitable for studying manidipine's pharmacokinetics?

A3: Rodent models, particularly rats, are commonly used for pharmacokinetic studies of manidipine. Strains such as Wistar, Sprague Dawley, and spontaneously hypertensive rats (SHRs) have been employed in various studies.[12][13][14] The choice of animal model should be based on the specific research question and the similarities in drug metabolism pathways between the chosen species and humans.[15]

Q4: What are the primary reasons for observing low and variable manidipine plasma concentrations in my animal studies?

A4: Low and variable plasma concentrations of manidipine in animal models can be attributed to several factors:

  • Poor Aqueous Solubility: Manidipine's low solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in poor absorption.[4][5][6][7][10]

  • Extensive First-Pass Metabolism: After absorption, manidipine undergoes significant metabolism in the liver before reaching systemic circulation, which reduces the amount of active drug.[1][9]

  • Food Effect: The presence or absence of food can significantly impact the absorption of manidipine, leading to variability in pharmacokinetic profiles.[1][9][11]

  • Formulation Issues: The formulation used to administer manidipine can greatly influence its dissolution and subsequent absorption.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with manidipine and provides potential solutions.

Issue 1: Inconsistent or Low Manidipine Plasma Levels
Possible Cause Troubleshooting Step Rationale
Poor drug dissolution from the formulation.1. Enhance Drug Solubility: - Micronization/Nanonization: Reduce the particle size of the manidipine powder to increase the surface area for dissolution.[16][17] - Solid Dispersions: Formulate manidipine as a solid dispersion with a hydrophilic carrier (e.g., Kolliwax GMS II, copovidone) to improve its dissolution rate.[10][18] - Use of Solubilizing Excipients: Incorporate surfactants (e.g., SLS) or co-solvents in the formulation.[18][19][20]Increasing the dissolution rate is a key strategy for improving the bioavailability of BCS Class II drugs.[19][21]
Extensive first-pass metabolism.2. Co-administration with a CYP3A4 Inhibitor: - In preclinical studies, consider co-administering a known CYP3A4 inhibitor (e.g., ketoconazole, grapefruit juice) to assess the impact of first-pass metabolism. Note: This is for investigative purposes to understand the metabolic pathway and not a routine solution.Inhibition of CYP3A4 can decrease the first-pass metabolism of manidipine, leading to higher plasma concentrations.[1]
Variability due to food effect.3. Standardize Feeding Protocol: - Administer manidipine to animals in a consistent state (either fasted or fed with a standardized meal). - Report the feeding conditions in the experimental protocol.Food can enhance the absorption of lipophilic drugs like manidipine, and standardizing the feeding protocol will reduce variability.[1][11]
Issue 2: Difficulty in Preparing a Suitable Oral Formulation for Animal Dosing
Possible Cause Troubleshooting Step Rationale
Manidipine's hydrophobicity makes it difficult to suspend or dissolve in common vehicles.1. Formulation Development: - Suspension: Prepare a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). - Solution: For low doses, attempt to dissolve manidipine in a co-solvent system (e.g., polyethylene glycol 400, ethanol, water). - Solid Dispersions: Prepare a solid dispersion and then dissolve or suspend the resulting powder for administration.[10][18]A well-formulated vehicle is crucial for ensuring uniform dosing and maximizing the potential for absorption.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of manidipine from a study in healthy male subjects, demonstrating the effect of food on its bioavailability.

ParameterFasting StateFed StateReference
Cmax (ng/mL) 6.27.8[11]
AUC (ng.h/mL) 19.127.2[11]
Tmax (h) 1.51.5[11]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol 1: Preparation of Manidipine Nanocrystals by Spray-Drying

This protocol describes a method to enhance the solubility of manidipine by preparing nanocrystals.

  • Dissolve Manidipine: Dissolve manidipine hydrochloride in a suitable organic solvent (e.g., ethanol).

  • Spray-Drying: Utilize a spray dryer to convert the manidipine solution into a dry powder. The process involves atomizing the solution into small droplets and rapidly removing the solvent.

  • Characterization:

    • Particle Size Analysis: Determine the particle size distribution of the resulting nanocrystals using techniques like dynamic light scattering.

    • Morphology: Examine the surface morphology of the nanocrystals using scanning electron microscopy (SEM).

    • Solubility Studies: Compare the aqueous solubility of the manidipine nanocrystals to that of the raw drug powder.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the nanocrystals with the raw drug.

This protocol is based on the methodology described in Jadhav et al. (2024).[4][5][6]

Protocol 2: Preparation of Manidipine Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to improve manidipine's dissolution characteristics.

  • Selection of Carrier: Choose a hydrophilic carrier such as Kolliwax GMS II and a surfactant like sodium lauryl sulfate (SLS).

  • Dissolution: Dissolve both manidipine and the carrier(s) in a common organic solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

  • Drying and Pulverization: Dry the solid mass in a desiccator to remove any residual solvent, and then pulverize it to obtain a fine powder.

  • Characterization:

    • Physical Appearance: Visually inspect the prepared solid dispersion.

    • Solubility and Dissolution: Conduct solubility and in vitro dissolution studies to evaluate the enhancement compared to the pure drug.

    • Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm the amorphous nature of manidipine in the dispersion.

This protocol is adapted from the methods described by Laxmi Raj A. et al. (2019).[18]

Visualizations

Manidipine_Bioavailability_Factors cluster_formulation Formulation Strategies cluster_metabolism Physiological Factors Solubility Low Aqueous Solubility Dissolution Poor Dissolution Rate Solubility->Dissolution leads to Absorption Reduced Absorption Dissolution->Absorption results in FirstPass Extensive First-Pass Metabolism (CYP3A4) Absorption->FirstPass Systemic Low Systemic Bioavailability FirstPass->Systemic Manidipine Oral Manidipine Manidipine->Solubility SizeReduction Particle Size Reduction (Nanocrystals) SizeReduction->Solubility improves SolidDispersion Solid Dispersions SolidDispersion->Dissolution enhances Excipients Solubilizing Excipients Excipients->Solubility increases

Caption: Factors affecting manidipine bioavailability and enhancement strategies.

Experimental_Workflow start Problem: Poor Manidipine Bioavailability formulation Formulation Optimization (e.g., Solid Dispersion, Nanocrystals) start->formulation characterization In Vitro Characterization (Solubility, Dissolution, PXRD, SEM) formulation->characterization animal_study In Vivo Animal Study (e.g., Rats) characterization->animal_study dosing Oral Administration (Standardized Protocol) animal_study->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end Improved Bioavailability Data pk_analysis->end

Caption: Experimental workflow for improving and evaluating manidipine bioavailability.

References

Technical Support Center: Manidipine Dihydrochloride HPLC Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This is a preliminary step and the final answer will be refined in the subsequent steps.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the quantification of manidipine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for HPLC analysis of this compound?

A1: A robust starting point for method development is crucial. Based on validated methods, a reversed-phase HPLC (RP-HPLC) approach is most common. Below is a table summarizing typical starting conditions derived from various studies.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommendationSource(s)
Column C18 (e.g., Kromasil ODS, Agilent Zorbax, Inertsil ODS)[1][2][3]
Dimensions: 100-250 mm length, 4.6 mm i.d., 5 µm particle size[1][3][4]
Mobile Phase Acetonitrile and Water or Buffer (e.g., Phosphate, TFA)[1][2][3][4]
Isocratic elution is often sufficient.[1][2]
Example Ratios: ACN:Water (85:15 v/v) or ACN:Buffer (40:60 v/v)[1][2]
pH Acidic pH is often preferred (e.g., pH 2.2-3.5)[2][3]
Flow Rate 1.0 - 1.4 mL/min[1][2][4]
Detection (UV) 228 - 240 nm[2][4]
Injection Volume 10 - 20 µL[1][4]
Column Temp. Ambient or controlled at 30°C[5]

Q2: How should I prepare my standard and sample solutions?

A2: Proper solution preparation is critical for accurate quantification.

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent. A common approach is to dissolve it in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create a concentration of about 1000 µg/mL.[2] Sonication can aid in dissolution.[2][4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 20-150 µg/mL).[2]

  • Sample Preparation (Tablets): For tablet dosage forms, crush a number of tablets to a fine powder. Weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in the same diluent as the standard. This solution may need to be filtered through a 0.45 µm syringe filter before injection to remove excipients.[4]

Q3: What are the key system suitability tests (SST) and their acceptance criteria?

A3: System suitability tests ensure that the chromatographic system is performing adequately for the analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance CriteriaSource(s)
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0[4]
Theoretical Plates (N) Measures column efficiency.N > 2000[4]
Repeatability (%RSD) Precision of replicate injections of a standard.%RSD ≤ 2.0% for peak area and retention time.[1][4]
Resolution (Rs) Separation between the analyte peak and the nearest eluting peak (e.g., impurity or degradation product).Rs > 2.0[4]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Column Overload Reduce the injection volume or the concentration of the sample.[6] Mass overload is a common cause of peak fronting.
Incompatible Injection Solvent The sample should ideally be dissolved in the mobile phase or a weaker solvent.[6] Injecting in a much stronger solvent can cause peak distortion.
Secondary Silanol Interactions Manidipine has basic nitrogen atoms that can interact with acidic silanol groups on the silica packing. Lower the mobile phase pH (e.g., to pH 2.2-3.5) to protonate the silanols and reduce this interaction.[2][3] Using a modern, end-capped column can also minimize this effect.
Column Degradation The column may be nearing the end of its life. Try regenerating it according to the manufacturer's instructions or replace the column.[7]
Problem 2: Unstable or Drifting Baseline
Possible Cause Solution
Inadequate Mobile Phase Degassing Air bubbles in the pump or detector cell can cause baseline noise.[6] Degas the mobile phase using sonication, vacuum filtration, or an in-line degasser.
Contaminated Mobile Phase or Column Ensure high-purity (HPLC grade) solvents are used.[8] If the column is contaminated, flush it with a strong solvent (like 100% acetonitrile or methanol).[6]
Fluctuating Temperature Lack of temperature control can cause baseline drift. Use a column oven to maintain a constant temperature.[9]
Detector Lamp Issue The UV detector lamp may be failing. Check the lamp energy and replace it if it's low.
Problem 3: Shifting Retention Times
Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently. If using a buffer, ensure the pH is measured and adjusted correctly each time. Premixing solvents can improve consistency.[8]
Inadequate Column Equilibration Before starting a sequence, ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes).[7]
Pump Malfunction The pump may not be delivering a consistent flow rate or mobile phase composition.[8] Check for leaks and perform pump maintenance (e.g., check valves, seals).[7]
Changes in Column Temperature As with baseline drift, temperature fluctuations can affect retention time. Use a column thermostat.[9]
Problem 4: Loss of Resolution or Sensitivity
Possible Cause Solution
Column Contamination/Degradation Impurities from samples can accumulate at the head of the column, affecting resolution. Use a guard column to protect the analytical column.[9] If performance is poor, try back-flushing the column or replace it.[7]
Incorrect Mobile Phase pH The pH can affect the ionization state of manidipine and its degradation products, altering their retention and separation. Ensure the pH is optimized and controlled.
Detector Wavelength Drift Verify the detector is set to the correct wavelength (λmax for manidipine, around 228-240 nm).[2][4]
Sample Degradation Manidipine is known to degrade under acidic and alkaline stress conditions.[1][10] Ensure samples are stored properly and analyzed within their stability window.

Experimental Protocols & Visualizations

Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on a validated stability-indicating method and is suitable for quantifying this compound in the presence of its degradation products.[1][2]

  • Chromatographic System:

    • HPLC: System with a UV/VIS or PDA detector.

    • Column: Kromasil ODS C18 (100 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile:Water (85:15 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: 229 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of this compound in the mobile phase.

    • From the stock, prepare working standards ranging from 20-100 µg/mL by diluting with the mobile phase.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of a mid-range standard (e.g., 60 µg/mL) to check system suitability.

    • Inject the prepared standards to construct a calibration curve.

    • Inject the prepared samples for analysis.

  • Forced Degradation (Specificity Study):

    • Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 1 N HCl and heat at 60°C for 5 hours. Neutralize before injection.[1]

    • Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 1 N NaOH and heat at 60°C for 5 hours. Neutralize before injection.[1]

    • Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 30% H2O2 and heat at 60°C for 5 hours before injection.[1]

    • Analyze the stressed samples to ensure the method can separate the manidipine peak from any degradation product peaks.

Visualizations

The following diagrams illustrate key workflows for HPLC method development and troubleshooting.

HPLC_Method_Development start Define Analytical Objective lit_review Literature Review & Select Initial Conditions (Column, Mobile Phase) start->lit_review method_dev Method Development lit_review->method_dev optimize_mp Optimize Mobile Phase (Ratio, pH, Buffer) method_dev->optimize_mp optimize_other Optimize Other Params (Flow Rate, Temp.) optimize_mp->optimize_other sst Perform System Suitability Test (SST) optimize_other->sst sst_pass SST Criteria Met? sst->sst_pass validation Method Validation (ICH Guidelines) sst_pass->validation Yes reoptimize Re-optimize Parameters sst_pass->reoptimize No routine Routine Analysis validation->routine reoptimize->optimize_mp

Caption: Workflow for HPLC method development and optimization.

HPLC_Troubleshooting problem Problem Identified: Abnormal Peak Shape (Tailing/Fronting) cause1 Possible Cause 1: Column Overload problem->cause1 cause2 Possible Cause 2: Secondary Interactions problem->cause2 cause3 Possible Cause 3: Bad Column problem->cause3 cause4 Possible Cause 4: Solvent Mismatch problem->cause4 solution1 Solution: Reduce Sample Conc. or Injection Volume cause1->solution1 solution2 Solution: Adjust Mobile Phase pH (e.g., pH < 3.5) cause2->solution2 solution3 Solution: Flush/Regenerate or Replace Column cause3->solution3 solution4 Solution: Dissolve Sample in Mobile Phase cause4->solution4

Caption: Troubleshooting logic for abnormal HPLC peak shapes.

References

Identifying and minimizing off-target effects of manidipine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the off-target effects of manidipine dihydrochloride during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

Manidipine is a third-generation dihydropyridine calcium channel blocker.[1] Its primary mechanism involves the inhibition of voltage-dependent L-type and T-type calcium channels.[2][3] By blocking these channels, particularly in vascular smooth muscle cells, manidipine prevents the influx of extracellular calcium ions.[4][5] This inhibition of calcium influx leads to the relaxation of arterial smooth muscle (vasodilation), which reduces peripheral vascular resistance and lowers blood pressure.[1][3][4] Manidipine is noted for its high selectivity for vascular tissue with minimal effects on the heart at standard therapeutic doses.[3][6]

Manidipine_On_Target_Pathway cluster_membrane Cell Membrane Ca_Channel L-type & T-type Calcium Channels Ca_Intracellular Intracellular Ca²⁺ (Reduced) Ca_Channel->Ca_Intracellular Manidipine Manidipine Dihydrochloride Manidipine->Ca_Channel Inhibits Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Influx Contraction Vascular Smooth Muscle Contraction Ca_Intracellular->Contraction Activates Vasodilation Vasodilation (On-Target Effect) Contraction->Vasodilation Leads to (when inhibited) Troubleshooting_Workflow Start Inconsistent Results Observed CheckPurity 1. Verify Compound Purity & Identity (Use HPLC/LC-MS) Start->CheckPurity CheckSolubility 2. Assess Solubility & Stability (Prepare fresh stock solutions) CheckPurity->CheckSolubility Purity Confirmed CheckProtocol 3. Review Experimental Protocol (Standardize incubation times, vehicle controls) CheckSolubility->CheckProtocol Solubility Adequate CheckSystem 4. Evaluate Biological System (Check cell passage number, animal health) CheckProtocol->CheckSystem Protocol Standardized Resolved Results Stabilized CheckSystem->Resolved System Consistent

References

Technical Support Center: Manidipine Dihydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of manidipine dihydrochloride in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] Its core chemical structure is a 1,4-dihydropyridine (DHP) ring. The DHP scaffold is known to exhibit fluorescent properties, which are dependent on the specific chemical substituents on the ring and the solvent environment.[3][4] Therefore, manidipine itself may be fluorescent (autofluorescent) or it may quench the fluorescence of the reporter dye in your assay, leading to inaccurate results.

Q2: What are the common types of interference that a compound like manidipine can cause in fluorescence assays?

There are two primary mechanisms of interference:

  • Autofluorescence: The compound itself emits light upon excitation at or near the excitation wavelength of your assay's fluorophore. This adds to the total detected signal and can lead to false positives (e.g., appearing to inhibit a quenching-based assay) or mask a true signal.

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of your fluorophore, reducing the detected signal. This can lead to false positives in assays where a decrease in signal indicates activity. This can occur through mechanisms like the inner filter effect, where the compound absorbs light at the excitation or emission wavelengths of the fluorophore.[3]

Q3: At what wavelengths might I expect this compound to show absorbance?

Published UV absorbance maxima for manidipine are at approximately 230 nm and 348 nm. This is important because if your assay fluorophore is excited near these wavelengths, there is a higher potential for interference.

Q4: Are there any specific fluorescence-based assays where manidipine interference has been reported?

While the 1,4-dihydropyridine class of molecules is known to have fluorescent members, specific documented cases of this compound causing widespread interference are not prevalent in the scientific literature.[3][5][6] However, one study noted that manidipine reduced intracellular calcium levels in A549/T cells, which was detectable using the calcium-sensitive fluorescent probe Fluo-4 AM, suggesting that in this specific context, manidipine's potential interference did not mask the biological effect.[7] The lack of extensive reports does not rule out interference, and it is crucial to perform the correct controls for your specific assay conditions.

Q5: How can I proactively design my experiment to minimize potential interference from manidipine?

A key strategy is to use fluorophores that have excitation and emission spectra in the far-red or near-infrared range (typically >600 nm).[8] Many small molecules, including those with aromatic structures like manidipine, tend to have lower autofluorescence at longer wavelengths.[9]

Troubleshooting Guides

Issue 1: I am seeing an unexpectedly high fluorescence signal in my assay when manidipine is present.

This could be due to the intrinsic fluorescence (autofluorescence) of manidipine.

Troubleshooting Steps:

  • Run a Manidipine-Only Control: Prepare wells containing all assay components except for your fluorescent reporter/enzyme substrate. Add manidipine at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your main experiment. A significant signal in these wells indicates autofluorescence.

  • Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of manidipine in the assay buffer to determine its fluorescent profile. This will help you understand the extent of spectral overlap with your assay's fluorophore.

  • Shift to Redder Fluorophores: If significant autofluorescence is detected and overlaps with your current dye, consider switching to a fluorophore with longer excitation and emission wavelengths (e.g., Cy5, Alexa Fluor 647).[8][9]

Issue 2: My fluorescence signal is lower than expected in the presence of manidipine.

This could be a result of fluorescence quenching by manidipine.

Troubleshooting Steps:

  • Assess the Inner Filter Effect: Measure the absorbance of manidipine at the excitation and emission wavelengths of your assay's fluorophore. Significant absorbance can indicate that manidipine is blocking the excitation light from reaching the fluorophore or absorbing the emitted light.

  • Run a "Post-Reaction" Spiking Control: In a completed assay well that has generated a stable fluorescent signal, add manidipine and see if the signal decreases. This can help differentiate quenching from true biological activity.

  • Dilute the Assay: If the inner filter effect is suspected, diluting the sample (if feasible for signal strength) can reduce this interference.

Experimental Protocols

Protocol 1: Characterizing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence under the conditions of your assay.

Materials:

  • Microplate reader with fluorescence detection capabilities (preferably with spectral scanning).

  • Black, opaque microplates (e.g., 96-well or 384-well).

  • Your complete assay buffer.

  • This compound stock solution.

  • Positive control fluorescent compound (e.g., fluorescein, if applicable).

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.

  • Add these dilutions to the wells of the microplate.

  • Include wells with assay buffer only (blank).

  • Include wells with your assay's fluorophore at a known concentration as a positive control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. A concentration-dependent increase in fluorescence in the manidipine-only wells indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's reporter dye.

Materials:

  • All materials from Protocol 1.

  • Your assay's fluorophore (e.g., a fluorescently labeled substrate or antibody).

Methodology:

  • Prepare wells containing your assay's fluorophore at a fixed concentration in assay buffer.

  • Add a serial dilution of this compound to these wells.

  • Include control wells with the fluorophore and buffer only (no manidipine).

  • Read the plate at the appropriate excitation/emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of wells with and without manidipine. A concentration-dependent decrease in fluorescence indicates a quenching effect.

Quantitative Data Summary

ParameterValueSource
Manidipine UV Absorbance Maxima ~230 nm, ~348 nmCayman Chemical
IC50 for L-type Ca2+ channels 2.6 nM (in guinea-pig ventricular cells)MedChemExpress[1]

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Mitigation Strategies Anomalous_Signal Anomalous Signal (High or Low Fluorescence) Control_Expt Run Control Experiments (Manidipine-Only & Quenching) Anomalous_Signal->Control_Expt Spectral_Scan Perform Spectral Scan of Manidipine Control_Expt->Spectral_Scan Interference_Confirmed Interference Confirmed? Spectral_Scan->Interference_Confirmed Red_Shift Switch to Red-Shifted Fluorophore (>600nm) Interference_Confirmed->Red_Shift Yes Orthogonal_Assay Use Orthogonal Assay (e.g., Absorbance, Luminescence) Interference_Confirmed->Orthogonal_Assay Yes Data_Correction Correct Data Using Control Readouts Interference_Confirmed->Data_Correction No, but continue with caution Red_Shift->Data_Correction Orthogonal_Assay->Data_Correction

Caption: Troubleshooting workflow for fluorescence assay interference.

G cluster_pathway Potential Interference Pathways Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Excites Manidipine Manidipine (Potential Interferent) Excitation->Manidipine Emitted_Light Emitted Light Fluorophore->Emitted_Light Emits Manidipine->Fluorophore Quenching (Signal Reduction) Detector Detector Manidipine->Detector Autofluorescence (False Positive Signal) Emitted_Light->Detector Detected Signal

Caption: Mechanisms of manidipine's potential assay interference.

References

Technical Support Center: Manidipine Dihydrochloride Dissolution Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the dissolution rate of manidipine dihydrochloride powder.

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution rate of this compound inherently poor?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4][5] This means it possesses high intestinal permeability but suffers from low aqueous solubility, which is the primary reason for its poor dissolution rate.[1][2][3][5] Its high lipophilicity and hydrophobicity cause it to float in dissolution media, further hindering effective wetting and dissolution.[4] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids; therefore, the low solubility is a rate-limiting step for its bioavailability.[6][7]

Q2: What are the primary strategies to enhance the dissolution rate of this compound?

The most common and effective strategies focus on overcoming its low solubility by modifying the drug's physical properties. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level to convert its crystalline form to a more soluble amorphous form.[6][8][9][10]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size to the nanometer or micrometer range increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution velocity.[1][3][7][11]

  • Use of Solubility Enhancers: Incorporating hydrophilic polymers, surfactants (like Sodium Lauryl Sulfate - SLS), or other excipients that improve the wetting and solubility of the drug.[8][9]

  • Hydrophilic Gel Matrix Technology: Using a hydrophilic gel to improve the hydrophobicity of the drug and promote its dissolution.[4]

Q3: How do I choose the best method for preparing a solid dispersion?

The choice of method depends on the physicochemical properties of this compound and the selected carrier, particularly their thermal stability and solubility in common solvents.

  • Melting/Fusion Method: This method is simple, economical, and avoids the use of organic solvents.[12] It is suitable for thermally stable compounds.

  • Solvent Evaporation Method: This technique is ideal for heat-sensitive drugs as it is conducted at low temperatures.[13] However, it requires identifying a common volatile solvent for both the drug and the carrier and ensuring the complete removal of residual solvent.[9][12][13]

  • Spray Drying: This is a scalable, single-step process that can produce uniform amorphous solid dispersions or nanocrystals and is well-suited for industrial production.[1][2][3]

  • Freeze Drying (Lyophilization): This method is excellent for highly heat-sensitive materials and produces porous particles that dissolve rapidly.[13][14][15] It is generally more time-consuming and expensive than other methods.

Troubleshooting Guide

Problem: My solid dispersion shows minimal improvement in dissolution.

  • Possible Cause 1: Inappropriate Carrier or Drug-to-Carrier Ratio. The interaction and miscibility between the drug and the carrier are critical. If the carrier is not suitable or the drug loading is too high, the drug may not be molecularly dispersed and could exist in its less soluble crystalline form.

    • Solution: Screen a variety of hydrophilic carriers such as Kolliwax GMS II, D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), copovidone, or various polyethylene glycols (PEGs).[8][9][10] Construct a solid ternary phase diagram to identify regions of miscibility and determine the optimal drug-to-carrier ratio that results in a homogenous, transparent glass solution.[8][10]

  • Possible Cause 2: Recrystallization of the Drug. The amorphous form is thermodynamically unstable and can revert to its crystalline state during processing or storage, thereby losing the solubility advantage.

    • Solution: Ensure the processing parameters are optimized to "trap" the drug in its amorphous state. For the melting method, this involves rapid cooling in an ice bath.[12] For the solvent method, use a fast evaporation process. The inclusion of a second polymer (ternary solid dispersion) can often improve the physical stability and prevent recrystallization.[8][10] Confirm the amorphous nature of the final product using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC); the absence of sharp crystalline peaks in PXRD patterns and the disappearance of the drug's melting endotherm in DSC scans indicate successful amorphization.[8][9]

Problem: After reducing particle size via spray drying, the powder shows significant agglomeration.

  • Possible Cause: Poor Physical Stability of Nanoparticles. Nanoparticles have a high surface energy, which makes them prone to clumping or agglomerating to minimize this energy.

    • Solution: Evaluate the surface charge of the particles by measuring the Zeta potential. A zeta potential value greater than +25 mV or less than -25 mV typically indicates sufficient electrostatic repulsion to ensure good long-term stability and prevent particle aggregation.[1] If the zeta potential is low, consider incorporating stabilizers or hydrophilic polymers into the liquid feed before the spray-drying process.

Problem: The drug degrades during the solid dispersion preparation.

  • Possible Cause: Thermal Degradation. this compound may be sensitive to the high temperatures used in the melting or hot-melt extrusion methods.

    • Solution: Switch to a low-temperature method. The solvent evaporation or freeze-drying techniques are suitable alternatives for thermally labile drugs.[13][14][15] If using the melting method, check the thermal properties of the drug and carriers using DSC to ensure the processing temperature is kept below any degradation onset.

Data Presentation

Table 1: Effect of Solid Dispersion Formulations on Manidipine Dissolution

FormulationCarrier(s)Drug-to-Carrier RatioMethodKey FindingReference
Pure Drug N/AN/AN/AVery low water solubility and dissolution.[8][9]
SD13 Kolliwax GMS II & SLSOptimizedSolvent Evaporation99.41% drug release within 90 minutes. PXRD confirmed amorphous conversion.[9]
Ternary SD TPGS & CopovidoneOptimized via Phase DiagramMeltingSignificantly increased solubility and oral bioavailability (4.39-fold higher in rats).[8][10]
Binary SD PEG 4000 & CopovidoneVariedMeltingSolubility increased with higher concentrations of copovidone.[8]

Table 2: Effect of Particle Size Reduction (Spray Drying) on this compound

FormulationInitial Particle SizeFinal Average Particle Size (nm)Polydispersity Index (PDI)Key FindingReference
Raw Powder 2 microns (2000 nm)N/AN/ABaseline particle size.[1]
Formulation F6 2 microns183 ± 56N/ASignificant size reduction leading to enhanced surface area and dissolution.[1]
Formulation F8 2 microns259 ± 97N/ASignificant size reduction.[1]
Formulation F5 2 microns391 ± 125N/ASignificant size reduction.[1]
Formulation F1 2 micronsN/A< 0.2Considered acceptable for polymer-based nanoparticles, indicating good uniformity.[1]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This protocol is a generalized procedure based on common laboratory practices for creating solid dispersions.

  • Preparation: Accurately weigh this compound and the selected hydrophilic carrier(s) (e.g., Kolliwax GMS II and SLS) in the desired ratio.

  • Dissolution: Dissolve both the drug and the carrier(s) in a suitable common volatile solvent (e.g., methanol) in a round-bottom flask. Use a magnetic stirrer to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask. Place the powder in a vacuum oven at a low temperature for 12-24 hours to remove any residual solvent.

  • Post-Processing: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., 80 mesh) to obtain a uniform particle size.

  • Storage: Store the final powder in a desiccator in a dark place to protect it from moisture and light.

experimental_workflow cluster_start Initial State cluster_strategy Enhancement Strategy cluster_methods_psr Techniques cluster_methods_sd Techniques cluster_characterization Characterization & Analysis start Poorly Soluble This compound strategy_psr Particle Size Reduction start->strategy_psr strategy_sd Solid Dispersion start->strategy_sd method_spray Spray Drying strategy_psr->method_spray method_micron Micronization strategy_psr->method_micron method_solvent Solvent Evaporation strategy_sd->method_solvent method_melt Melting / Fusion strategy_sd->method_melt end_node Enhanced Dissolution Product method_spray->end_node method_micron->end_node method_solvent->end_node method_melt->end_node analysis Dissolution Testing PXRD Analysis DSC Analysis SEM Imaging end_node->analysis

Fig 1. Workflow for selecting a dissolution enhancement strategy.
Protocol 2: Preparation of Nanocrystals by Spray Drying

This protocol outlines the key steps for producing this compound nanocrystals using a lab-scale spray dryer.

  • Solution Preparation: Prepare a solution by dissolving this compound in a suitable solvent, such as ethanol. If using stabilizers, dissolve them in the solution as well.

  • Instrument Setup: Set the operational parameters of the spray dryer. These are critical and require optimization. Key parameters include:

    • Inlet Temperature

    • Aspirator Rate / Drying Gas Flow

    • Feed Pump Rate

    • Nozzle Size

  • Spray Drying Process: Feed the drug solution through the pump to the atomizer nozzle. The atomizer creates a fine spray of droplets inside the drying chamber.

  • Drying: The hot drying gas (typically air or nitrogen) makes contact with the atomized droplets, causing the rapid evaporation of the solvent.

  • Collection: The dried solid particles (nanocrystals) are separated from the gas stream, typically by a cyclone separator, and collected in a collection vessel.

  • Storage: Store the collected powder in a tightly sealed container at room temperature, protected from light and moisture.

troubleshooting_logic problem Problem: Low Dissolution Enhancement with Solid Dispersion q1 Is the drug amorphous? problem->q1 ans1_no No (Crystalline peaks in PXRD) q1->ans1_no Check PXRD/DSC ans1_yes Yes (Amorphous halo in PXRD) q1->ans1_yes Check PXRD/DSC sol1 Solution: - Optimize process (e.g., faster cooling/evaporation) - Re-evaluate drug-carrier ratio - Select a more miscible carrier ans1_no->sol1 q2 Is wetting or dispersibility poor? ans1_yes->q2 ans2_yes Yes (Powder floats or disperses slowly) q2->ans2_yes Observe in dissolution media ans2_no No (Good wetting) q2->ans2_no Observe in dissolution media sol2 Solution: - Incorporate a surfactant (e.g., SLS) - Use a more hydrophilic carrier - Reduce particle size of the solid dispersion powder ans2_yes->sol2 sol3 Outcome: - Re-evaluate dissolution test parameters - Investigate potential for drug-carrier interaction that reduces solubility ans2_no->sol3

Fig 2. Troubleshooting logic for optimizing solid dispersions.

References

Preventing precipitation of manidipine dihydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine dihydrochloride. The focus is on preventing its precipitation in aqueous buffers to ensure reliable and reproducible experimental results.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers often encounter precipitation of this compound in aqueous buffers due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3] This guide offers solutions to common precipitation issues.

Problem: this compound precipitates immediately upon addition to an aqueous buffer.

Potential Cause Recommended Solution
Low Intrinsic Solubility: this compound has very poor aqueous solubility.[1][2][3]1. Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO or methanol and then add it to the aqueous buffer.[4][5][6] Note that high concentrations of organic solvents may affect experimental outcomes.
2. pH Adjustment: While manidipine is susceptible to degradation at extreme pH, slight adjustments within a stable range can influence solubility.[7][8] It is crucial to determine the optimal pH for both solubility and stability for your specific experiment.
3. Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic manidipine molecule, significantly increasing its aqueous solubility.[9]

Problem: The solution is initially clear but precipitation occurs over time.

Potential Cause Recommended Solution
Metastable Solution: The initial concentration may be above the equilibrium solubility in the chosen buffer system.1. Optimize Drug Concentration: Determine the maximum stable concentration of this compound in your specific buffer system.
2. Incorporate Stabilizers: The use of hydrophilic polymers or surfactants in the formulation can help maintain a supersaturated state and prevent precipitation.
Temperature Fluctuations: Changes in temperature can affect solubility.1. Maintain Constant Temperature: Ensure all solutions are prepared and stored at a consistent temperature.
pH Shift: The pH of the buffer may change over time due to exposure to air (CO2 absorption) or interaction with other components.1. Use a Buffer with Adequate Capacity: Select a buffer system that can resist pH changes.
2. Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh solutions daily.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

This compound is poorly soluble in water but shows good solubility in organic solvents like DMSO and methanol.[5][6] The solubility in aqueous media is pH-dependent.

Quantitative Solubility Data

Solvent/MediumSolubilityReference
Water< 0.1 mg/mL (practically insoluble)[5]
DMSO50 mg/mL[5]
Citrate Buffer (pH 3.2)87.1 µg/mL[10]
Acetate Buffer (pH 4.5)19.4 µg/mL[10]
0.1 M HCl144.2 µg/mL[10]

Q2: How can I enhance the aqueous solubility of this compound for my experiments?

Several methods can be employed to increase its solubility:

  • Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, methanol) before diluting with the aqueous buffer is a common practice.[4][5][6]

  • Cyclodextrins: Complexation with cyclodextrins, such as dimethyl-β-cyclodextrin, has been shown to dramatically increase solubility by forming inclusion complexes.[9]

  • Solid Dispersions: For solid dosage form development, creating solid dispersions with hydrophilic carriers like Kolliwax GMS II and sodium lauryl sulfate (SLS) can improve dissolution rates.[11][12]

  • Nanocrystals: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.[1][2][3]

Q3: What is the impact of pH on the stability of this compound?

This compound is known to degrade in both acidic and alkaline conditions.[7][8] Therefore, it is crucial to work within a pH range that ensures both solubility and stability. Forced degradation studies have shown significant degradation in the presence of acid and base.[7]

Q4: Are there any established protocols for preparing this compound solutions?

Yes, based on analytical method development literature, here is a general protocol for preparing a stock solution:

Experimental Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Transfer the powder to a volumetric flask and add a small volume of a suitable organic solvent (e.g., methanol or DMSO) to dissolve the compound completely. Sonication can be used to aid dissolution.[4][7]

  • Dilution: Once fully dissolved, dilute the solution to the final volume with the same organic solvent or a mixture of organic solvent and water, depending on the desired final concentration and vehicle for the experiment.

  • Final Preparation: For experiments in aqueous buffers, this stock solution can then be added dropwise to the buffer under constant stirring to achieve the desired final concentration.

Visualizing Experimental Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Manidipine Precipitation

start Precipitation Observed check_initial Immediate or Delayed Precipitation? start->check_initial immediate Immediate check_initial->immediate Immediate delayed Delayed check_initial->delayed Delayed solubility_issue Low Intrinsic Solubility immediate->solubility_issue stability_issue Metastable Solution/Degradation delayed->stability_issue solution1 Use Co-solvent (DMSO/MeOH) solubility_issue->solution1 solution2 Use Cyclodextrins solubility_issue->solution2 solution3 Optimize pH solubility_issue->solution3 solution4 Optimize Concentration stability_issue->solution4 solution5 Control Temperature stability_issue->solution5 solution6 Prepare Fresh Solutions stability_issue->solution6

A troubleshooting workflow for addressing precipitation issues with this compound.

Diagram 2: Cyclodextrin-Mediated Solubilization of Manidipine

cluster_0 Components cluster_1 Result Manidipine Manidipine (Hydrophobic) InclusionComplex Inclusion Complex (Water Soluble) Manidipine->InclusionComplex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->InclusionComplex Complexation

Conceptual diagram of cyclodextrin-mediated solubilization of manidipine.

References

Manidipine dihydrochloride light sensitivity and photostability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and photostability of manidipine dihydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be highly sensitive to light.[1][2] As a dihydropyridine derivative with a nitro group on the phenyl ring, it is susceptible to photodegradation.[1][2] Exposure to ultraviolet (UV) light can lead to significant degradation of the active pharmaceutical ingredient (API).[3][4]

Q2: What happens to this compound upon exposure to light?

A2: Upon exposure to light, particularly UV radiation, this compound undergoes photodegradation, leading to the formation of several photoproducts. The primary degradation pathway involves the oxidation of the dihydropyridine ring, resulting in the formation of a pyridine analogue.[1][2][3] Other identified photoproducts include benzophenone and a hydrolysate.[3][4] The formation of these degradation products results in a loss of the pharmacological activity of the drug.[5]

Q3: What are the recommended storage and handling conditions for this compound to prevent photodegradation?

A3: To prevent photodegradation, this compound should be protected from light.[1] It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C.[6] Solutions in DMSO can be stored at -20°C for up to 3 months.[6] When handling the substance, it is crucial to avoid inhalation, contact with eyes and skin, and to use it in a well-ventilated area.[7] During experiments, use amber-colored glassware or containers wrapped in aluminum foil to minimize light exposure.

Q4: How can I assess the photostability of my this compound formulation?

A4: The photostability of this compound formulations can be assessed by conducting forced degradation studies according to the International Council for Harmonisation (ICH) Q1B guidelines.[3][8] This involves exposing the drug substance or product to a controlled light source and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][9][10]

Q5: Are there any formulation strategies to improve the photostability of this compound?

A5: Yes, various strategies can be employed to enhance the photostability of this compound. One approach is the use of inclusion complexes with cyclodextrins, which has been shown to reduce the rate of photodegradation. Additionally, incorporating UV absorbers or antioxidants in the formulation can offer protection against light-induced degradation. The use of protective packaging, such as amber-colored vials or blister packs with aluminum foil, is also a critical measure.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in photostability studies. Fluctuation in light intensity or temperature.Ensure the photostability chamber provides uniform and controlled light exposure and temperature. Use a calibrated radiometer/lux meter to monitor light intensity.
Sample variability.Use a single, homogeneous batch of this compound for the study. Ensure consistent sample preparation.
Appearance of unknown peaks in HPLC chromatogram after light exposure. Formation of new degradation products.Use a mass spectrometer (LC-MS/MS) to identify the chemical structures of the unknown peaks.[3][4]
Impurities in the starting material.Analyze a protected sample (dark control) to check for impurities not related to photodegradation.
Rapid degradation of this compound in solution. Inappropriate solvent.Test the photostability in different solvents to find one that may offer better protection. Ensure the solvent itself is not photosensitive.
Presence of photosensitizers.Be aware that certain excipients, like riboflavin, can act as photosensitizers and accelerate the degradation of manidipine.[5]
Difficulty in separating manidipine from its photoproducts by HPLC. Suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and temperature to achieve better resolution.[1]

Quantitative Data on this compound Photodegradation

The following tables summarize quantitative data from forced degradation studies on this compound.

Table 1: Photodegradation of this compound under UV Light

Light SourceExposure TimeSample FormDegradation (%)Reference
UV light (254-366 nm)48 hoursAPI and TabletSpecific degradation percentage not provided, but degradation was observed.[9]
Black light (UV)Not specifiedTablet suspension in aqueous mediaAlmost complete photodegradation.[3][4]
UV light (254 nm)3 hoursSample solutionDegradation observed, leading to the formation of nitrophenylpyridine and nitrozophenylpyridine derivatives.[1][2]
UV irradiation24 hoursDrug substance in the presence of 1% Riboflavin92.8%[5]
UV irradiation24 hoursDrug substance in the absence of Riboflavin57.0%[5]

Table 2: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationDegradation of API (%)Degradation of Tablet (%)Reference
5 N HCl at 80°C3 hours4.973.55[11]
0.1 M NaOH at room temp.15 minutes25.6711.77[11]
30% H2O2Not specifiedStableStable[12]
Dry heatNot specifiedStableStable[12]
Sunlight4 hoursSensitive to lightNot specified[10]

Experimental Protocols

Protocol 1: Photostability Testing of this compound Drug Substance (as per ICH Q1B Guidelines)

This protocol outlines a general procedure for assessing the photostability of this compound.

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 0.1 mg/mL).[1]
  • Place the solution in chemically inert and transparent containers.
  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

2. Light Exposure:

  • Place the samples in a photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
  • The light source can be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[8]
  • Maintain a constant temperature throughout the experiment.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of manidipine in the exposed sample to that in the dark control.
  • Identify any degradation products by comparing the chromatograms of the exposed and dark control samples.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides an example of an HPLC method suitable for photostability studies.

  • Chromatographic System:

    • Column: Symmetry C18 (4.6 x 150 mm, 3.5 µm i.d.).[1]

    • Mobile Phase: A 45:55 mixture of ammonium formate buffer (25 mM, pH 3.1) and methanol.[1]

    • Flow Rate: 0.7 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 230 nm.[1]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of this compound standard in the mobile phase at a concentration of 100 µg/mL.[1]

    • Sample Solution: Dilute the samples from the photostability study with the mobile phase to a similar concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for manidipine and its degradation products.

Visualizations

Photodegradation_Pathway Manidipine This compound (Dihydropyridine Ring) Oxidation Oxidation of Dihydropyridine Ring Manidipine->Oxidation UV Light Pyridine_Analogue Pyridine Analogue Oxidation->Pyridine_Analogue Further_Oxidation Further Oxidation and Cleavage Pyridine_Analogue->Further_Oxidation UV Light Benzophenone Benzophenone Further_Oxidation->Benzophenone Hydrolysate Hydrolysate Further_Oxidation->Hydrolysate

Caption: Photodegradation pathway of this compound.

Experimental_Workflow start Start: Sample Preparation prep_exposed Prepare Exposed Sample (Transparent Container) start->prep_exposed prep_dark Prepare Dark Control (Light-Protected Container) start->prep_dark exposure Expose to Controlled Light (ICH Q1B Conditions) prep_exposed->exposure prep_dark->exposure sampling Withdraw Aliquots at Time Intervals exposure->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation: - % Degradation - Identify Photoproducts analysis->data end End: Report Results data->end

References

Validation & Comparative

A Comparative Analysis of Manidipine Dihydrochloride and Nifedipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of two prominent dihydropyridine calcium channel blockers: manidipine dihydrochloride and nifedipine. The information is compiled from a range of clinical trials and preclinical studies to support research and drug development efforts in the field of hypertension.

Executive Summary

This compound, a third-generation calcium channel blocker, and nifedipine, a first-generation agent, are both effective in lowering blood pressure. However, emerging evidence suggests that manidipine may offer a superior profile in terms of renal protection and a lower incidence of certain adverse effects. This guide delves into the experimental data that substantiates these claims, providing detailed protocols and mechanistic insights.

Comparative Efficacy in Antihypertensive Action

Both manidipine and nifedipine have demonstrated significant efficacy in reducing systolic and diastolic blood pressure in patients with mild to moderate hypertension. Clinical trials have shown comparable blood pressure-lowering effects between the two drugs.

Table 1: Comparative Antihypertensive Efficacy

Study/ParameterThis compoundNifedipineKey Findings
Blood Pressure Reduction (8 weeks)[1][2] Both drugs significantly reduced blood pressure.
Systolic Blood Pressure (SBP)From 164 ± 14 mmHg to 140 ± 18 mmHgFrom 163 ± 11 mmHg to 134 ± 17 mmHgComparable reductions in SBP.
Diastolic Blood Pressure (DBP)From 99 ± 6 mmHg to 87 ± 7 mmHgFrom 101 ± 10 mmHg to 88 ± 9 mmHgComparable reductions in DBP.
Antihypertensive Efficacy Rate[1][2] 90% (18/20 patients)86.4% (19/22 patients)High and similar efficacy rates.
Blood Pressure Reduction in Chronic Renal Failure (3 months)[1][3][4][5] Significant reduction in SBP and DBP (p < 0.001)Significant reduction in SBP and DBP (p < 0.001)Both are effective in this patient population.

Renal Function and Protection

A key differentiator between manidipine and nifedipine lies in their effects on renal function, particularly in patients with chronic renal failure.

Table 2: Comparative Effects on Renal Function in Patients with Chronic Renal Failure[1][3][4][5]

ParameterThis compound (20 mg/day)Nifedipine (60 mg/day)Key Findings
Creatinine Blood Levels Significantly increased (p < 0.05)No significant changeManidipine may improve glomerular filtration.
Creatinine Clearance Significantly increased (p < 0.01)No significant changeSuggests improved renal function with manidipine.
Proteinuria No significant changeIncreased (p < 0.05)Manidipine demonstrates a neutral to beneficial effect on proteinuria compared to nifedipine.[1][6]

Adverse Effect Profile

The incidence and severity of adverse effects are critical considerations in antihypertensive therapy. Manidipine appears to have a more favorable side-effect profile compared to nifedipine.

Table 3: Comparative Adverse Effect Profile

Adverse EffectThis compoundNifedipineKey Findings
Severe Adverse Reactions[1][3][4][5] 8.5% of patients14.5% of patientsSignificantly lower incidence with manidipine (p < 0.01).
Discontinuation due to Severe Side Effects[1][2] 0 patients2 patientsSuggests better tolerability for manidipine.
Ankle Edema Lower incidence reported in comparison to other dihydropyridines.Higher incidence, a well-known side effect.Manidipine's unique mechanism may contribute to this difference.

Mechanism of Action: The Role of T-type Calcium Channel Blockade

The primary mechanism of action for both drugs is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[7] However, manidipine is distinguished by its additional ability to block T-type calcium channels.[7][8] This dual blockade is believed to contribute to its unique clinical profile.

Signaling Pathway of Calcium Channel Blockers

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_LType L-type Ca²⁺ Channel cluster_TType T-type Ca²⁺ Channel Ca_ext Extracellular Ca²⁺ L_channel L-type Channel Ca_ext->L_channel Ca²⁺ Influx T_channel T-type Channel Ca_ext->T_channel Ca²⁺ Influx Ca_int Intracellular Ca²⁺ Contraction Vasoconstriction Ca_int->Contraction Activates Relaxation Vasodilation L_channel->Ca_int T_channel->Ca_int Nifedipine Nifedipine Nifedipine->L_channel Blocks Manidipine Manidipine Manidipine->L_channel Blocks Manidipine->T_channel Blocks

Caption: Mechanism of action of Manidipine and Nifedipine.

The blockade of T-type calcium channels by manidipine in the renal efferent arterioles, in addition to the afferent arterioles, is thought to reduce intraglomerular pressure, contributing to its nephroprotective effects.[8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited clinical trials.

Antihypertensive Efficacy Assessment

Objective: To compare the blood pressure-lowering effects of this compound and nifedipine.

Methodology:

  • Patient Recruitment: A cohort of patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95-114 mmHg) is recruited. Patients with secondary hypertension or severe complications are excluded.

  • Study Design: A randomized, double-blind, parallel-group study design is implemented.

  • Treatment Protocol:

    • A 2- to 4-week placebo washout period is initiated.

    • Patients are randomly assigned to receive either manidipine (e.g., 10-20 mg once daily) or nifedipine (e.g., 30-60 mg once daily) for a specified period (e.g., 8-12 weeks).

  • Blood Pressure Measurement:

    • Blood pressure is measured at baseline and at regular intervals throughout the study (e.g., every 2 weeks).

    • Measurements are taken in the sitting position after a 5-10 minute rest period.

    • An average of two to three readings, taken 1-2 minutes apart, is recorded at each visit. Standardized and calibrated sphygmomanometers are used.[9][10]

  • Data Analysis: The primary endpoint is the change in mean sitting systolic and diastolic blood pressure from baseline to the end of the treatment period. Statistical analysis is performed using appropriate tests (e.g., t-test or ANOVA).

Renal Function Assessment

Objective: To evaluate the effects of manidipine and nifedipine on renal function in hypertensive patients with chronic renal failure.

Methodology:

  • Patient Recruitment: Patients with diagnosed hypertension and stable chronic renal failure (e.g., based on creatinine clearance) are enrolled.

  • Study Design: A randomized, controlled trial design is utilized.

  • Treatment Protocol: Patients are randomized to receive either manidipine or nifedipine at appropriate doses for a predefined duration (e.g., 3 months).[1][3][4][5]

  • Renal Function Monitoring:

    • Serum Creatinine: Blood samples are collected at baseline and at the end of the study to measure serum creatinine levels.

    • Creatinine Clearance: 24-hour urine collections are performed at baseline and at the end of the study to determine creatinine clearance, calculated using a standard formula.

    • Proteinuria: 24-hour urine collections are used to quantify the amount of protein excreted.[1][3][4][5]

  • Data Analysis: Changes in serum creatinine, creatinine clearance, and proteinuria from baseline are compared between the two treatment groups using statistical methods.

Experimental Workflow

cluster_Screening Phase 1: Screening & Baseline cluster_Treatment Phase 2: Randomization & Treatment cluster_FollowUp Phase 3: Follow-up & Data Collection cluster_Analysis Phase 4: Analysis & Conclusion P1 Patient Recruitment (Hypertension +/- CRF) P2 Informed Consent & Washout Period P1->P2 P3 Baseline Measurements (BP, Renal Function) P2->P3 P4 Randomization P3->P4 P5a Manidipine Group P4->P5a P5b Nifedipine Group P4->P5b P6 Regular Follow-up Visits (e.g., 2, 4, 8, 12 weeks) P5a->P6 P5b->P6 P7 Data Collection: - Blood Pressure - Adverse Events - Renal Function Markers P6->P7 P8 End of Study Assessments P7->P8 P9 Statistical Analysis P8->P9 P10 Comparative Efficacy & Safety Conclusion P9->P10

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

The available evidence suggests that while both this compound and nifedipine are effective antihypertensive agents, manidipine may offer advantages in specific patient populations, particularly those with or at risk of renal impairment. Its unique dual-blocking mechanism of L- and T-type calcium channels likely contributes to its favorable renal and adverse effect profiles. Further long-term, large-scale comparative studies are warranted to fully elucidate the clinical benefits of manidipine over other calcium channel blockers. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their ongoing work to improve cardiovascular and renal outcomes in hypertensive patients.

References

Manidipine Demonstrates Potent Antihypertensive Effects in Novel Animal Models, Offering Unique Vasodilatory and End-Organ Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Manidipine, a third-generation dihydropyridine calcium channel blocker, is showing significant promise in new animal models of hypertension, not only for its potent blood pressure-lowering capabilities but also for its distinct mechanisms that may offer superior end-organ protection compared to other antihypertensive agents. This guide provides a comparative analysis of manidipine's performance against other established antihypertensives, supported by experimental data from various preclinical studies.

Manidipine distinguishes itself through its dual blockade of both L-type and T-type calcium channels. This unique mechanism of action contributes to its potent vasodilatory effects, which are foundational to its antihypertensive efficacy.[1][2] By inhibiting the influx of calcium into vascular smooth muscle cells, manidipine leads to relaxation of blood vessels and a subsequent reduction in blood pressure.[1][2]

Comparative Efficacy in Animal Models of Hypertension

Recent research has focused on validating the antihypertensive effects of manidipine in newer, more complex animal models that better mimic human hypertensive conditions, such as diabetic nephropathy and cardiac remodeling.

Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. While direct comparative studies of manidipine against other antihypertensives in this model are not abundant in recent literature, the available data suggests its efficacy is comparable to that of ACE inhibitors like captopril in reducing blood pressure.[3][4][5]

Diabetic Nephropathy Models

In models of diabetic nephropathy, often induced by streptozotocin (STZ) in rats, manidipine has shown potential for renal protection.[6][7][8][9][10] Clinical studies comparing manidipine to the ACE inhibitor lisinopril in patients with diabetic nephropathy have shown that while both effectively lower blood pressure, lisinopril may offer more significant reductions in microalbuminuria.[11][12] However, a post-hoc analysis of the AMANDHA study, which compared manidipine to amlodipine in diabetic hypertensive patients with microalbuminuria, suggested that manidipine treatment was associated with better preservation of glomerular filtration rate (GFR) over two years.[13] This suggests a potential advantage of manidipine in preserving renal function in the context of diabetes.

Parameter Manidipine Group Amlodipine Group p-value
Baseline GFR (mL/min/1.73m²) 67.3 (±5.2)70.2 (±5.0)NS
GFR at 2 years (mL/min/1.73m²) 66.9 (±4.7)65.5 (±5.0)NS
GFR Loss over 2 years 0.4 (±3.9)4.7 (±5.2)0.032
Table 1: Comparison of Glomerular Filtration Rate (GFR) changes in diabetic hypertensive patients treated with Manidipine vs. Amlodipine (Post-hoc analysis of AMANDHA study).[13]
Cardiac Remodeling Models

Animal models of cardiac remodeling, such as those induced by aortic banding, are crucial for understanding the impact of antihypertensive drugs on cardiac hypertrophy and fibrosis. While direct comparative studies of manidipine in this specific model are limited, studies on other calcium channel blockers like amlodipine have shown a reduction in myocardial endoplasmic reticulum stress in rats with abdominal aortic banding hypertension.[14] Given manidipine's potent vasodilatory and potential anti-inflammatory properties, it is hypothesized to exert beneficial effects on cardiac remodeling.

Unraveling the Signaling Pathways

The therapeutic effects of manidipine are rooted in its interaction with voltage-gated calcium channels. The following diagram illustrates the proposed signaling pathway for its antihypertensive action.

Manidipine_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Gq_Protein Gq Protein AT1_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates release of Ca_SR Ca²⁺ SR->Ca_SR Contraction Vasoconstriction Ca_SR->Contraction Ca_Influx Ca²⁺ Influx Ca_Influx->Contraction L_type_Ca_Channel L-type Ca²⁺ Channel L_type_Ca_Channel->Ca_Influx T_type_Ca_Channel T-type Ca²⁺ Channel T_type_Ca_Channel->Ca_Influx Manidipine Manidipine Manidipine->L_type_Ca_Channel blocks Manidipine->T_type_Ca_Channel blocks Relaxation Vasodilation

Caption: Manidipine's mechanism of action in vascular smooth muscle cells.

Experimental Protocols

Induction of Diabetic Nephropathy in Rats

A widely accepted method for inducing diabetic nephropathy in rats involves the use of streptozotocin (STZ).

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.

  • Induction: A single intraperitoneal injection of STZ (50-65 mg/kg body weight), freshly dissolved in citrate buffer (0.1 M, pH 4.5), is administered to induce diabetes.[6][7][8][9][10]

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and selected for the study.[7]

  • Treatment: Manidipine and comparator drugs are typically administered daily via oral gavage for a period of 8-12 weeks.

  • Assessment of Renal Function: 24-hour urine is collected at regular intervals to measure parameters like urinary albumin excretion, creatinine clearance, and total protein. At the end of the study, kidney tissues are collected for histological analysis.

experimental_workflow cluster_workflow Experimental Workflow for Diabetic Nephropathy Study Animal_Selection Select Male Sprague-Dawley Rats STZ_Injection Single Intraperitoneal STZ Injection (50-65 mg/kg) Animal_Selection->STZ_Injection Diabetes_Confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) STZ_Injection->Diabetes_Confirmation Group_Allocation Randomly Allocate to Treatment Groups Diabetes_Confirmation->Group_Allocation Treatment_Phase Daily Oral Gavage with Manidipine or Comparator Group_Allocation->Treatment_Phase Monitoring Monitor Blood Pressure, Urine Albumin, Creatinine Treatment_Phase->Monitoring Endpoint_Analysis Sacrifice and Histological Analysis of Kidneys Monitoring->Endpoint_Analysis

Caption: A typical experimental workflow for studying antihypertensive drugs in a diabetic nephropathy rat model.

Conclusion

Manidipine demonstrates a robust antihypertensive effect in various animal models, with a unique mechanism of action that suggests potential for superior end-organ protection, particularly in the context of diabetic nephropathy. While more direct comparative preclinical studies are warranted to fully elucidate its relative advantages, the existing evidence positions manidipine as a compelling therapeutic option for hypertension, especially in patients with comorbidities. Researchers are encouraged to consider these findings in the design of future studies to further validate the promising profile of manidipine.

References

A Comparative Guide to Analytical Methods for Manidipine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of manidipine dihydrochloride, a potent dihydropyridine calcium channel blocker. The following sections detail the experimental protocols and performance characteristics of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Visible Spectrophotometry methods, supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, speed, and the nature of the sample (bulk drug or pharmaceutical formulation). The following tables summarize the key performance parameters of different validated methods, allowing for a direct comparison.

Table 1: Comparison of RP-HPLC Methods for this compound Analysis
ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Phenomenex C18 (250x4.6mm, 5µm)[1]Kromasil ODS C18 (100x4.6mm, 5µ)[2]Inertsil ODS 3v (150x4.6mm, 5µm)Symmetry C18 (150x4.6mm, 3.5µm)[3][4]
Mobile Phase Acetonitrile:Water (80:20 v/v), pH 3.5 with Orthophosphoric Acid[1]Acetonitrile:Water (85:15 v/v)[2]Phosphate Buffer (pH 2.2):Acetonitrile (60:40 v/v)Ammonium Formate Buffer (25mM, pH 3.1):Acetonitrile (45:55 v/v)[3][4]
Flow Rate 1.3 mL/min[1]1.0 mL/min[2]1.4 mL/min0.7 mL/min[3][4]
Detection Wavelength 230 nm[1]229.36 nm[2]228 nm230 nm[3][4]
Retention Time 3.54 min[1]Not SpecifiedNot SpecifiedNot Specified
Linearity Range 25-125 µg/mL[1]20-100 µg/mL20-150 µg/mL50-150 µg/mL[3][4]
Correlation Coefficient (r²) Not Specified0.99530.9993Not Specified
LOD Not SpecifiedNot Specified0.48 µg/mL[5]0.14 µg/mL[3][4]
LOQ Not SpecifiedNot Specified1.47 µg/mL[5]0.43 µg/mL[3][4]
Recovery Not Specified99.46 ± 0.31%99.89-100.71%99.42%[3][4]
Table 2: Comparison of HPTLC and Visible Spectrophotometry Methods
ParameterHPTLC MethodVisible Spectrophotometry (Method A)Visible Spectrophotometry (Method B)Visible Spectrophotometry (Method C)
Stationary Phase Aluminium backed silica gel 60 F254 plates[6][7]---
Mobile Phase Methanol:Water (8.5:1.5 v/v)[6][7]---
Detection Wavelength 230 nm[6][7]436.97 nm[8][9]550.20 nm[8][9]480.21 nm[8][9]
Rf Value 0.75[6][7]---
Linearity Range 500-3000 ng/spot[6][7]25-125 µg/mL[8][9]25-125 µg/mL[8]25-125 µg/mL[8][9]
Correlation Coefficient (r²) 0.998[6][7]Y = 0.002829X + 0.01319[8]Y = 0.002325X + 0.004275[8]Y = 0.0035X + 0.001039[8]
LOD 20 ng/spot[6][7]1.2024 µg/mL[8]1.212 µg/mL[8]0.9798 µg/mL[8]
LOQ 50 ng/spot[6][7]3.6451 µg/mL[8]3.672 µg/mL[8]2.969 µg/mL[8]
Recovery Not SpecifiedSatisfactory[8]Satisfactory[8]Satisfactory[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the referenced literature and should be adapted and validated for specific laboratory conditions.

RP-HPLC Method

A stability-indicating isocratic RP-HPLC method is a common and reliable technique for the determination of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Analytical column (e.g., Kromasil ODS C18, 100 x 4.6 mm, 5µ).[2][10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water (85:15 v/v).[2][10]

  • Flow Rate: 1.0 mL/min.[2][10]

  • Detection: UV detection at 229.36 nm.[2][10]

  • Injection Volume: 20 µL.[10]

Standard Solution Preparation:

  • Accurately weigh and dissolve 10 mg of this compound standard in the mobile phase in a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-100 µg/mL).[10]

Sample Preparation:

  • For tablets, weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

HPTLC Method

HPTLC offers a high-throughput alternative for the quantification of this compound.

Instrumentation:

  • HPTLC system with a sample applicator, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.[6][7]

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (8.5:1.5 v/v).[6][7]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 230 nm.[6][7]

Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Apply different volumes of the stock solution to the plate to construct a calibration curve (e.g., 500-3000 ng/spot).[6][7]

  • Prepare the sample solution similarly to the RP-HPLC method, using methanol as the solvent.

Visible Spectrophotometry

Visible spectrophotometry provides a simple and cost-effective method for the estimation of this compound. Three different chromogenic reactions are described.

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm matched cuvettes.[8]

Method A (PDAB Method):

  • This method is based on the reaction of manidipine with p-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid.[8][9]

  • The resulting green chromogen is measured at 436.97 nm.[8][9]

Method B (NEDD Method):

  • This method involves the diazotization of the drug followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).[8][9]

  • A pink chromogen is formed, which is measured at 550.20 nm.[8][9]

Method C (MBTH Method):

  • This method utilizes the reaction of manidipine with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of ferric chloride.[8][9]

  • The resulting product is measured at 480.21 nm.[8][9]

General Procedure:

  • Prepare a standard stock solution of this compound in methanol.[8]

  • To a series of volumetric flasks, add aliquots of the standard solution to obtain concentrations within the linear range (25-125 µg/mL).[8]

  • Add the respective reagents as per the specific method and allow the reaction to complete.

  • Dilute to volume with the appropriate solvent and measure the absorbance at the specified wavelength against a reagent blank.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method development and validation, a crucial process for ensuring the reliability of the data presented in this guide.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development start->method_dev lit_search Literature Search & Existing Method Review method_dev->lit_search prelim_exp Preliminary Experiments (Solubility, Wavelength Selection) method_dev->prelim_exp optimization Optimization of Method Parameters prelim_exp->optimization method_validation Analytical Method Validation (ICH Guidelines) optimization->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability, Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness system_suitability System Suitability Testing method_validation->system_suitability routine_use Routine Application of the Validated Method system_suitability->routine_use documentation Documentation & Reporting routine_use->documentation

Caption: Workflow for Analytical Method Development and Validation.

This guide demonstrates that while RP-HPLC methods generally offer higher sensitivity and specificity, HPTLC provides a faster analysis time for multiple samples, and visible spectrophotometry represents a simpler, more accessible option. The selection of the most appropriate method should be based on the specific analytical requirements and available resources.

References

A Comparative Analysis of Manidipine and Lercanidipine on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two third-generation dihydropyridine calcium channel blockers, manidipine and lercanidipine, with a specific focus on their effects on endothelial function. While both drugs are effective antihypertensive agents, their nuanced impacts on the vascular endothelium are of significant interest for cardiovascular risk management. This document synthesizes available experimental data to offer an objective comparison.

Executive Summary

Direct head-to-head clinical trials comparing the effects of manidipine and lercanidipine on primary markers of endothelial function, such as flow-mediated dilation (FMD), are limited in the current body of research. However, existing studies provide valuable insights into their comparative hemodynamic effects and individual impacts on markers of endothelial damage, oxidative stress, and inflammation.

Manidipine appears to exert a more potent vasodilatory effect by significantly reducing peripheral vascular resistance compared to lercanidipine.[1][2] Preclinical and cellular studies suggest that manidipine may positively influence endothelial function by increasing the expression of endothelial nitric oxide synthase (eNOS) and exhibiting anti-inflammatory properties.

Lercanidipine has been shown to increase the number of circulating endothelial progenitor cells (EPCs), which are crucial for vascular repair.[3] In a comparative study with another dihydropyridine, barnidipine, lercanidipine's effects on various markers of endothelial damage and oxidative stress were documented, providing a benchmark for its performance.[4][5]

This guide will delve into the quantitative data from these studies, outline the experimental methodologies employed, and illustrate the proposed signaling pathways through which these drugs may exert their effects on the endothelium.

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative and individual studies on manidipine and lercanidipine.

Table 1: Hemodynamic and Vascular Effects (Direct Comparison)

ParameterManidipineLercanidipineStudy
Daytime Systolic BP Reduction -5.5%-3.8%Casiglia et al., 2004[1]
Daytime Diastolic BP Reduction -5.6%-6.6%Casiglia et al., 2004[1]
Basal Vascular Resistance -30% (p<0.005)No significant changeCasiglia et al., 2004[1]
Minimal Vascular Resistance -39% (p<0.005)No significant changeCasiglia et al., 2004[1]
Ankle-plus-foot Volume Increase 4.4% (not significant)6.6% (significant)Casiglia et al., 2004[6]

Table 2: Markers of Endothelial Damage and Oxidative Stress (Lercanidipine vs. Barnidipine)

Data for lercanidipine is presented from a study where it was administered in combination with losartan. This provides an indication of its effects in a therapeutic context.

ParameterBaseline (Lercanidipine + Losartan)After 6 Months (Lercanidipine + Losartan)% ChangeStudy
Hs-CRP (mg/L) 3.1 ± 0.53.0 ± 0.4-3.2%Derosa et al., 2016[4][5]
TNF-α (ng/mL) 2.5 ± 0.42.4 ± 0.5-4.0%Derosa et al., 2016[4][5]
sVCAM-1 (ng/mL) 610 ± 112595 ± 109-2.5%Derosa et al., 2016[4][5]
sICAM-1 (ng/mL) 315 ± 55301 ± 51-4.4%Derosa et al., 2016[4][5]
Isoprostanes (pg/mL) 39.5 ± 7.138.2 ± 6.9-3.3%Derosa et al., 2016[4][5]

Table 3: Effects on Endothelial Progenitor Cells and Inflammatory Markers (Individual Studies)

ParameterDrugBaselinePost-treatment% ChangeStudy
CD34+/CD133+/VEGFR-2+ cells (per million Lin- mononuclear cells) Lercanidipine46.6 ± 32.878.3 ± 64.5+68.0%De Ciuceis et al., 2016[3]
IL-6 Release (from HUVECs stimulated with TNF-α) ManidipineIncreasedCompletely Inhibited-100%Porrini et al., 2010[7]
IL-8 Release (from HUVECs stimulated with TNF-α) ManidipineIncreasedReduced by ~40%~ -40%Porrini et al., 2010[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Hemodynamic and Vascular Parameters (Casiglia et al., 2004)
  • Study Design: A randomized, controlled, parallel-group trial involving 53 patients with mild-to-moderate essential hypertension, treated for 3 months with either manidipine (10-20 mg/day) or lercanidipine (10-20 mg/day).[1][2][6]

  • Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring was performed at baseline and after the treatment period.

  • Vascular Resistance: Leg arterial flow was measured using strain-gauge plethysmography at rest and after ischemia. Peripheral resistance was calculated as the mean blood pressure to flow ratio.[6]

  • Ankle Edema: Ankle-plus-foot volume was assessed using water-displacement plethysmography.[6]

Assessment of Endothelial Damage and Oxidative Stress Markers (Derosa et al., 2016)
  • Study Design: A randomized trial where 151 hypertensive patients with type 2 diabetes were administered either barnidipine (20 mg/day) or lercanidipine (20 mg/day), both in addition to losartan (100 mg/day), for 6 months.[4][5]

  • Biomarker Analysis: Venous blood samples were collected at baseline and after 6 months of treatment. The following markers were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits:

    • High-sensitivity C-reactive protein (Hs-CRP)

    • Tumor necrosis factor-alpha (TNF-α)

    • Soluble vascular cell adhesion molecule-1 (sVCAM-1)

    • Soluble intercellular adhesion molecule-1 (sICAM-1)

    • Isoprostanes[4][5]

Quantification of Endothelial Progenitor Cells (De Ciuceis et al., 2016)
  • Study Design: Twenty patients with essential hypertension were treated with lercanidipine (20 mg/day) for 4 weeks.[3]

  • Cell Isolation and Analysis:

    • Peripheral blood mononuclear cells (MNCs) were isolated from venous blood samples.

    • Lin-negative (Lin-) MNCs were obtained by enrichment.

    • Endothelial progenitor cells (EPCs) were identified and quantified by flow cytometry using staining for CD34, CD133, and VEGFR-2 surface markers.[3][8]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the proposed signaling pathways through which manidipine and lercanidipine may exert their effects on endothelial function.

Manidipine_Signaling_Pathway Manidipine Manidipine L_type_Ca_channel L-type Ca2+ Channel (Vascular Smooth Muscle) Manidipine->L_type_Ca_channel Inhibits T_type_Ca_channel T-type Ca2+ Channel (Vascular Smooth Muscle) Manidipine->T_type_Ca_channel Inhibits Endothelial_Cell Endothelial Cell Manidipine->Endothelial_Cell Acts on NF_kB_inhibition NF-κB Inhibition Manidipine->NF_kB_inhibition Promotes Ca_influx Decreased Intracellular Ca2+ L_type_Ca_channel->Ca_influx T_type_Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation eNOS_expression Increased eNOS Expression Endothelial_Cell->eNOS_expression NO_production Increased NO Production eNOS_expression->NO_production NO_production->Vasodilation Promotes Inflammatory_Cytokines Decreased Inflammatory Cytokines (IL-6, IL-8) NF_kB_inhibition->Inflammatory_Cytokines

Caption: Proposed signaling pathway for manidipine's effects on endothelial function.

Lercanidipine_Signaling_Pathway Lercanidipine Lercanidipine L_type_Ca_channel L-type Ca2+ Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_channel Inhibits Inflammation Reduced Low-Grade Inflammation Lercanidipine->Inflammation Promotes Oxidative_Stress Reduced Oxidative Stress Lercanidipine->Oxidative_Stress Promotes Ca_influx Decreased Intracellular Ca2+ L_type_Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation EPC_mobilization Increased Endothelial Progenitor Cells (EPCs) Inflammation->EPC_mobilization Vascular_Repair Enhanced Vascular Repair EPC_mobilization->Vascular_Repair Endothelial_Damage_Markers Decreased Endothelial Damage Markers (sVCAM-1, sICAM-1) Oxidative_Stress->Endothelial_Damage_Markers

Caption: Proposed signaling pathway for lercanidipine's effects on endothelial function.

Experimental Workflow

The following diagram outlines a general experimental workflow for a comparative study of manidipine and lercanidipine on endothelial function.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Essential Hypertension) Baseline_Measurements Baseline Measurements - Ambulatory BP - FMD - Blood Sampling Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Manidipine_Group Manidipine Treatment Group Randomization->Manidipine_Group Group 1 Lercanidipine_Group Lercanidipine Treatment Group Randomization->Lercanidipine_Group Group 2 Treatment_Period Treatment Period (e.g., 12 weeks) Manidipine_Group->Treatment_Period Lercanidipine_Group->Treatment_Period Follow_up_Measurements Follow-up Measurements - Ambulatory BP - FMD - Blood Sampling Treatment_Period->Follow_up_Measurements Data_Analysis Data Analysis - Hemodynamic Parameters - Endothelial Function Markers - Oxidative Stress Markers Follow_up_Measurements->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General experimental workflow for comparing manidipine and lercanidipine.

Conclusion

Both manidipine and lercanidipine are effective antihypertensive drugs with potential benefits for endothelial function beyond blood pressure reduction. Manidipine demonstrates a more pronounced vasodilatory effect on peripheral vasculature.[1][2] Its potential to increase eNOS expression and inhibit inflammatory cytokine release in endothelial cells suggests a direct protective mechanism.[7] Lercanidipine has been shown to promote vascular repair mechanisms by increasing the number of circulating endothelial progenitor cells, possibly through a reduction in low-grade inflammation.[3]

The choice between manidipine and lercanidipine may be guided by the specific patient profile and therapeutic goals. For instance, in patients where a significant reduction in peripheral resistance is desired, manidipine might be a more suitable option. Conversely, in patients where promoting vascular repair is a key objective, lercanidipine's effects on EPCs could be advantageous.

References

Safety Operating Guide

Safe Disposal of Manidipine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Manidipine dihydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this pharmaceutical compound, in line with regulatory requirements.

Immediate Safety Precautions and Waste Identification

This compound is classified as toxic if swallowed.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All waste containing this compound, including pure compound, contaminated materials, and empty containers, must be treated as hazardous waste.

Segregation and Collection of Waste

Proper segregation of chemical waste is fundamental to safe disposal. Follow these steps for collecting this compound waste:

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound."

  • Compatibility: Do not mix this compound waste with incompatible chemicals.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., solutions containing the compound) in separate, appropriate containers.

Disposal Procedures for this compound

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all this compound waste in the designated, properly labeled hazardous waste containers.

  • Secure Storage: Store the waste containers in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Maintain a detailed inventory of the waste, including the amount and date of accumulation. This is crucial for regulatory compliance.

  • Handover: Transfer the waste to the authorized personnel from the disposal company, ensuring all required paperwork is completed.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste.[1] If institutional policy allows for the rinsing of containers, the first rinse must be collected and disposed of as hazardous chemical waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7] These regulations mandate the proper management of hazardous waste from generation to final disposal.[5][7] Incineration at a permitted facility is a common and required treatment method for hazardous pharmaceutical waste.[6][7]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not detailed in the provided search results, general hazardous waste accumulation limits apply.

ParameterGuidelineSource
Satellite Accumulation Area (Max Volume) 55 gallons of hazardous waste[8]
Acutely Toxic (P-list) Waste Limit 1 quart (liquid) or 1 kilogram (solid)[8]

Visual Guide to this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Waste Generation & Handling cluster_1 Phase 2: Storage & Disposal cluster_2 Key Considerations A This compound Waste Generated (Pure compound, contaminated items, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated 'Hazardous Waste' Container B->C D Label Container with Contents: 'this compound' C->D I Do NOT dispose in regular trash J Do NOT dispose down the drain E Store in Secure Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) or Approved Waste Vendor E->F G Complete Hazardous Waste Manifest/Paperwork F->G H Transfer Waste to Authorized Personnel for Incineration G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Manidipine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Manidipine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.